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  • Product: 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
  • CAS: 1044749-59-8

Core Science & Biosynthesis

Foundational

Engineering Fluorinated Heterocycles: A Technical Guide to the Structure, Reactivity, and Application of 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Executive Summary In modern drug discovery and agrochemical development, the 4H-3,1-benzoxazin-4-one scaffold serves as a highly versatile, bifunctional building block. As an application scientist specializing in heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the 4H-3,1-benzoxazin-4-one scaffold serves as a highly versatile, bifunctional building block. As an application scientist specializing in heterocyclic library synthesis, I frequently leverage this core to construct complex quinazolinones and targeted serine protease inhibitors. The introduction of specific halogens—namely, the fluorine atom at the 8-position in 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one —is not merely a structural tweak; it fundamentally alters the electronic landscape and metabolic stability of the molecule.

This whitepaper provides an in-depth technical analysis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. By examining the causality behind its reactivity and detailing a self-validating synthetic protocol, this guide equips researchers with the authoritative grounding needed to deploy this compound effectively in high-throughput synthesis and lead optimization.

Structural and Physicochemical Profiling

The chemical architecture of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one consists of a fused bicyclic system: a benzene ring bearing a fluorine atom at C8, fused to a 1,3-oxazin-4-one ring with a methyl group at C2.

In drug design, the strategic placement of the fluorine atom at the 8-position serves two primary functions:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at a typically vulnerable aromatic site.

  • Lipophilicity Modulation: The highly electronegative yet sterically small fluorine atom (van der Waals radius ~1.47 Å) enhances membrane permeability without introducing significant steric bulk.

Quantitative Data Summary

All critical physicochemical parameters required for experimental planning are summarized in the table below.

PropertyValue / Specification
Chemical Name 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
CAS Registry Number 1044749-59-8
Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
SMILES String O=C1OC(C)=NC2=C(F)C=CC=C12
Primary Electrophilic Sites C2 (Imine-like), C4 (Lactone carbonyl)
Storage Conditions Cold-chain transportation, inert atmosphere (2-8°C)

Data corroborated by commercial supplier specifications for high-purity synthetic building blocks [1].

Stereoelectronic Causality and Reactivity

To understand how to utilize this compound, one must understand the causality behind its reactivity. The 4H-3,1-benzoxazin-4-one core is characterized by two distinct electrophilic centers: the C2 carbon and the C4 carbonyl carbon.

The Electronic Influence of Fluorine: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system. This electron withdrawal significantly increases the partial positive charge (δ+) on the C4 lactone carbonyl. Consequently, the activation energy required for nucleophilic attack by primary amines or hydrazines is lowered. This results in faster, higher-yielding ring-opening reactions compared to unfluorinated analogs [2].

When reacted with nitrogen nucleophiles, the mechanism proceeds via a well-established ring-opening/ring-closure cascade [3]. The nucleophile attacks the highly electrophilic C4 position, cleaving the C-O bond to form an intermediate N-acylanthranilic amide. Subsequent intramolecular dehydration (cyclization) yields the highly stable quinazolin-4(3H)-one derivative.

Mechanism of benzoxazinone ring opening and subsequent cyclization into quinazolinone.

Self-Validating Synthetic Methodology

In my experience, a protocol is only as reliable as its analytical checkpoints. If an intermediate reaction proceeds without validation, downstream failures compound, wasting valuable reagents and time. Therefore, the synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one from 2-amino-3-fluorobenzoic acid must employ a "gate-check" system. The reaction cannot proceed to the next physical manipulation until specific spectroscopic criteria are met.

Experimental Protocol: Synthesis of 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Rationale: We utilize acetic anhydride because it serves a dual purpose: it acts as the acylating agent for the primary amine and subsequently acts as the dehydrating agent to drive the intramolecular cyclization [4].

Step 1: N-Acylation

  • Suspend 1.0 equivalent of 2-amino-3-fluorobenzoic acid in an excess of anhydrous acetic anhydride (typically 5-10 volumes).

  • Stir the mixture at room temperature for 30 minutes to initiate the formation of the N-acetyl intermediate.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. Do not proceed to heating until LC-MS confirms the disappearance of the starting material and the presence of the N-(2-carboxy-6-fluorophenyl)acetamide intermediate[M+H]⁺.

Step 2: Cyclodehydration 4. Once acylation is confirmed, gradually heat the reaction mixture to reflux (approx. 140°C) for 2 to 4 hours. 5. The thermal energy drives the nucleophilic attack of the amide oxygen onto the carboxylic acid, eliminating water (which reacts with acetic anhydride to form acetic acid) and closing the benzoxazinone ring. 6. Validation Checkpoint 2 (IR Spectroscopy): Extract a small aliquot, evaporate the solvent, and run an FT-IR. The open-chain amide acid will show broad -OH stretches and lower frequency carbonyls. The successful formation of the benzoxazinone ring is validated by the appearance of a sharp, high-frequency lactone-like C=O stretch at approximately 1750–1770 cm⁻¹.

Step 3: Isolation and Purification 7. Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid. 8. Recrystallize the crude residue using a mixture of diethyl ether and chloroform (approx. 30% ether). 9. Validation Checkpoint 3 (HPLC & NMR): Confirm final purity >95% via HPLC.

Step-by-step synthesis workflow with integrated self-validating analytical checkpoints.

Applications in Drug Development

The utility of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one extends far beyond its role as a mere intermediate.

  • Serine Protease Inhibitors: The highly reactive C4 lactone carbon is susceptible to nucleophilic attack by the active-site serine hydroxyl group of various proteases (such as human leukocyte elastase). The benzoxazinone acts as a suicide substrate, acylating the enzyme and rendering it inactive. The 8-fluoro substitution enhances the binding affinity within specific hydrophobic enzyme pockets.

  • Quinazolinone Libraries: By reacting this compound with diverse libraries of primary amines, researchers can rapidly generate arrays of 3-substituted-8-fluoro-2-methylquinazolin-4(3H)-ones. These derivatives frequently exhibit potent antimicrobial, anticonvulsant, and targeted anticancer properties.

By understanding the stereoelectronic causality of the fluorine atom and adhering to strict, self-validating synthetic protocols, researchers can maximize the yield and efficacy of their drug discovery pipelines.

References

  • MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules. [Link]

  • Taylor & Francis. "Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents." Synthetic Communications. [Link]

Exploratory

The Fluorinated Benzoxazinone Pharmacophore: Mechanistic Paradigms in Rational Drug Design

Executive Summary The benzoxazinone scaffold, particularly when functionalized with fluorine, represents one of the most versatile and highly privileged pharmacophores in modern medicinal chemistry and agrochemical desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazinone scaffold, particularly when functionalized with fluorine, represents one of the most versatile and highly privileged pharmacophores in modern medicinal chemistry and agrochemical design. Unlike static structural motifs, fluorinated benzoxazinones exhibit dynamic, target-dependent mechanisms of action—ranging from covalent alternate-substrate inhibition in human serine proteases to allosteric conformational locking in viral reverse transcriptases.

This whitepaper provides an in-depth mechanistic analysis of fluorinated benzoxazinone inhibitors. By dissecting the stereoelectronic impact of fluorine substitution, we elucidate the causality behind their binding kinetics, metabolic stability, and target selectivity. Furthermore, we provide validated, step-by-step experimental workflows to quantify these interactions, equipping researchers with the theoretical and practical frameworks necessary for advanced lead optimization.

The Rationale of Fluorination: Stereoelectronic and Pharmacokinetic Modulation

The strategic introduction of fluorine into the benzoxazinone core is rarely arbitrary. The carbon-fluorine (C–F) bond is the strongest in organic chemistry (~480 kJ/mol), and fluorine’s extreme electronegativity fundamentally alters the molecule's physicochemical profile[1].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings or labile C–H bonds. Replacing these vulnerable hydrogens with fluorine blocks oxidative degradation, drastically prolonging the plasma half-life of the inhibitor[2].

  • Stereoelectronic Inductive Effects: In covalent inhibitors, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). When positioned strategically (e.g., at the C2 position of the benzoxazinone ring), it pulls electron density away from the C4 carbonyl carbon, increasing its electrophilicity and accelerating nucleophilic attack by target enzymes[3].

  • Lipophilicity and Membrane Permeation: Fluorination reduces the polar surface area and hydrogen bond donor count, enhancing passive diffusion across lipid bilayers—a critical factor for central nervous system (CNS) penetration and oral bioavailability[1].

Mechanism I: Covalent "Alternate Substrate" Inhibition of Serine Proteases

Fluorinated 4H-3,1-benzoxazin-4-ones are potent inhibitors of serine proteases, such as Human Leukocyte Elastase (HLE) and Cathepsin G[4]. Rather than binding reversibly, they act as kinetically competitive, alternate substrate inhibitors [3].

The Acylation-Deacylation Catalytic Cycle

The mechanism relies on the enzyme's own catalytic machinery. The active site serine (Ser195) mounts a nucleophilic attack on the highly electrophilic C4 carbonyl of the benzoxazinone ring.

  • Acylation (

    
    ):  The ring opens, forming a covalent acyl-enzyme intermediate. Fluorine substitution at the C2 position accelerates this step by increasing the electrophilicity of the carbonyl carbon[5].
    
  • Deacylation (

    
    ):  To regain activity, the enzyme must hydrolyze this covalent bond. However, the resulting acyl-enzyme complex is a sterically hindered benzoic acid ester (especially if substituted at the C5 position). This steric bulk physically blocks the catalytic water molecule from attacking the ester bond, slowing deacylation to a near halt and trapping the enzyme in an inactive state[3].
    

SerineProtease E_I Enzyme + Inhibitor (Serine Protease + Benzoxazinone) MC Michaelis Complex (Non-covalent Binding) E_I->MC Binding (Ki) Acylation Acylation Phase (kon) (Accelerated by F-withdrawal) MC->Acylation Nucleophilic Attack (Ser195) AcylEnzyme Acyl-Enzyme Intermediate (Covalently Trapped) Acylation->AcylEnzyme Ring Opening Deacylation Deacylation Phase (koff) (Sterically Hindered) AcylEnzyme->Deacylation Hydrolysis Attempt Regenerated Regenerated Enzyme + Ring-Opened Product Deacylation->Regenerated Slow Release

Catalytic cycle of serine protease inhibition by fluorinated benzoxazinones.

Protocol: Kinetic Evaluation of Acylation/Deacylation ( / )

Because these inhibitors are eventually hydrolyzed, standard steady-state


 assays are insufficient. A progress curve analysis must be used to extract the individual rate constants.
  • Step 1: Reagent Preparation. Prepare a reaction buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO to maintain inhibitor solubility). Prepare a fluorogenic substrate specific to the protease (e.g., MeOSuc-AAPV-AMC for HLE).

  • Step 2: Assay Initiation. In a 96-well microplate, mix the buffer, fluorogenic substrate, and varying concentrations of the fluorinated benzoxazinone inhibitor. Causality Note: The inhibitor and substrate must be added together before the enzyme to establish true competitive kinetics.

  • Step 3: Enzyme Addition. Rapidly inject the serine protease to initiate the reaction. Immediately begin continuously monitoring fluorescence (e.g., Ex 380 nm / Em 460 nm) for 60 minutes.

  • Step 4: Progress Curve Analysis. The fluorescence over time will show an initial burst (uninhibited rate) that exponentially decays to a slower steady-state rate (inhibited rate). Fit the data to the integrated rate equation for slow-binding inhibition:

    
    .
    
  • Validation Checkpoint: Plot

    
     versus inhibitor concentration. A linear relationship confirms a simple single-step binding mechanism, while a hyperbolic curve indicates a two-step mechanism (formation of an initial non-covalent complex prior to acylation).
    

Mechanism II: Allosteric Modulation in Antiviral Therapy (NNRTIs)

In stark contrast to their covalent action in proteases, fluorinated benzoxazinones act as purely non-covalent, allosteric modulators in viral enzymes. The most prominent clinical example is Efavirenz , a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in HIV-1 therapy[2].

Conformational Locking of Reverse Transcriptase

Efavirenz features a highly fluorinated benzoxazinone core (containing a trifluoromethyl group and a fluoro-substituted aromatic ring). Instead of binding to the polymerase active site, it binds to a distinct, highly hydrophobic allosteric pocket located ~10 Å away[2].

  • Hydrophobic Anchoring: The

    
     group and the fluorinated ring perfectly complement the hydrophobic residues (e.g., Tyr181, Tyr188, Trp229) of the NNRTI pocket.
    
  • Conformational Shift: Binding induces a massive structural rearrangement in the reverse transcriptase. The "thumb" subdomain of the p66 subunit is forced into a hyper-extended, rigid conformation.

  • Catalytic Arrest: This allosteric shift distorts the geometry of the catalytic aspartate residues at the active site, rendering the enzyme incapable of incorporating nucleotides into the growing viral DNA chain.

Allosteric ActiveRT HIV-1 Reverse Transcriptase (Flexible, Active State) Binding Fluorinated Benzoxazinone Binds (Allosteric Hydrophobic Pocket) ActiveRT->Binding Drug Entry Shift Subdomain Hinge Movement (Thumb Hyperextension) Binding->Shift F-mediated hydrophobic fit InactiveRT RT-Inhibitor Complex (Catalytically Locked) Shift->InactiveRT Conformational distortion Block Inhibition of RNA-dependent DNA Polymerization InactiveRT->Block Viral replication halts

Allosteric mechanism of HIV-1 Reverse Transcriptase inhibition by NNRTIs.

Protocol: High-Throughput NNRTI Polymerase Assay

To validate the non-competitive, allosteric nature of a novel fluorinated benzoxazinone, researchers utilize a template-directed polymerase assay.

  • Step 1: Reagent Assembly. Prepare a reaction master mix containing recombinant HIV-1 RT enzyme, a synthetic RNA template (e.g., Poly(rA)), and an oligonucleotide primer (e.g., oligo(dT)).

  • Step 2: Compound Incubation. Dispense the fluorinated benzoxazinone into the microplate. Incubate the enzyme-template complex with the inhibitor for 15 minutes. Causality Note: Pre-incubation is critical for allosteric inhibitors to allow the enzyme to undergo the necessary conformational shift before the substrate is introduced.

  • Step 3: Reaction Initiation. Add the substrate: a mixture of unlabeled dTTP and a tracer amount of radiolabeled

    
    -dTTP (or a fluorescent equivalent like BrdUTP for non-radioactive assays).
    
  • Step 4: Quantification. After 60 minutes, quench the reaction with cold trichloroacetic acid (TCA) to precipitate the synthesized DNA polymers. Filter the precipitates through a glass fiber filter plate, wash away unincorporated nucleotides, and measure the incorporated signal via liquid scintillation counting.

  • Validation Checkpoint: Perform a Michaelis-Menten kinetic analysis varying the concentration of dTTP. An allosteric NNRTI will decrease the

    
     without significantly altering the 
    
    
    
    for the nucleotide substrate, confirming non-competitive inhibition.

Mechanism III: Competitive Inhibition in Agrochemicals (PPO)

Beyond human therapeutics, fluorinated benzoxazinones are highly effective agrochemicals. They act as competitive inhibitors of Protoporphyrinogen IX oxidase (PPO) , a critical enzyme in the biosynthesis of chlorophyll and heme in plants[6].

By mimicking the natural substrate, these fluorinated analogs bind tightly to the PPO active site. The inclusion of fluorine optimizes the spatial geometry and electronic distribution (often modeled via MIA-QSAR) to maximize binding affinity[7]. Inhibition of PPO leads to an accumulation of phototoxic porphyrins, which generate reactive oxygen species (ROS) upon light exposure, ultimately destroying the plant cell membranes.

Quantitative Data Summary

The table below synthesizes the kinetic and pharmacokinetic parameters that define the efficacy of fluorinated benzoxazinones across their primary target classes.

Target ClassRepresentative ApplicationPrimary MechanismRole of FluorineKey Kinetic / PK Parameter
Serine Proteases (e.g., HLE)Anti-inflammatory / RespiratoryCovalent Acylation (Alternate Substrate)Electron withdrawal (-I) accelerates


in low nanomolar range; high

ratio
Viral Reverse Transcriptase Antiviral (HIV-1 Therapy)Allosteric Conformational LockingEnhances hydrophobic pocket binding & CYP450 stabilityPlasma

~52–76 hours (Once-daily dosing)
Protoporphyrinogen IX Oxidase Agrochemical (Herbicide)Competitive Active-Site InhibitionOptimizes spatial fit and modulates pKa (>8)High predictive

in QSAR binding models

Conclusion

The fluorinated benzoxazinone core is a masterclass in rational drug design. By understanding the precise stereoelectronic and steric contributions of fluorine, researchers can tune this single structural motif to act as a rapid covalent acylator for proteases, a rigid allosteric lock for viral polymerases, or a competitive mimic for plant enzymes. The protocols and mechanistic models provided herein serve as a foundational guide for the continued exploitation of this privileged scaffold in both pharmacology and agrochemistry.

References

  • Spencer, R. W., et al. "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution." Biochemical and Biophysical Research Communications, 1986.[Link]

  • de Faria, A. C., et al. "Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors." Journal of the Science of Food and Agriculture, 2024.[Link]

  • "The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design." ResearchGate, 2025.[Link]

  • "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." PubMed, National Institutes of Health.[Link]

  • "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G." PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Foundational

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one as a Covalent Serine Protease Inhibitor: Mechanisms, Kinetics, and Experimental Methodologies

Executive Summary The 4H-3,1-benzoxazin-4-one scaffold represents a privileged class of mechanism-based (suicide) inhibitors targeting serine proteases[1]. By mimicking the natural peptide substrates of these enzymes, be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-3,1-benzoxazin-4-one scaffold represents a privileged class of mechanism-based (suicide) inhibitors targeting serine proteases[1]. By mimicking the natural peptide substrates of these enzymes, benzoxazinones act as highly efficient acylating agents. This technical guide explores the structural activity relationship (SAR), kinetic profiling, and experimental validation of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one , a specialized derivative designed to exploit the catalytic machinery of proteases such as Human Neutrophil Elastase (HNE) and intramembrane rhomboid proteases[2][3].

Mechanistic Grounding & Structural Rationale

Serine proteases rely on a highly conserved Ser-His-Asp catalytic triad to hydrolyze peptide bonds[2]. Unlike reversible competitive inhibitors that merely occupy the active site, 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one neutralizes the enzyme through a covalent, time-dependent mechanism[4].

The inhibition proceeds via the nucleophilic attack of the active-site serine hydroxyl group on the highly electrophilic C-4 carbonyl carbon of the benzoxazinone ring[5]. This attack triggers a ring-opening event, yielding a stable, covalently bound acyl-enzyme intermediate (an anthranilate ester)[1].

The Structural Advantage of 8-Fluoro and 2-Methyl Substitutions:

  • 8-Fluoro Substitution (Electronic Tuning): The incorporation of a highly electronegative fluorine atom at the 8-position exerts a strong inductive electron-withdrawing effect across the aromatic system. This significantly increases the electrophilicity of the C-4 carbonyl, accelerating the rate of nucleophilic attack and subsequent acylation (

    
    ).
    
  • 2-Methyl Substitution (Steric Gating): The 2-position substituent is critical for both target selectivity and intermediate stability[6]. A compact methyl group allows the inhibitor to comfortably access the restricted S1 specificity pockets of proteases like HNE[2]. Furthermore, the resulting acyl-enzyme intermediate is sterically hindered, which dramatically reduces the rate of deacylation (

    
    ), effectively trapping the enzyme in an inactive state for hours to days[4].
    

MoA E Serine Protease (Active Site Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (k1) I 8-Fluoro-2-methyl- benzoxazin-4-one I->EI Acyl Acyl-Enzyme Intermediate (Ring Opened) EI->Acyl Nucleophilic Attack (k2) Regen Regenerated Enzyme + Cleaved Product Acyl->Regen Slow Deacylation (k3)

Kinetic pathway of serine protease inhibition by benzoxazin-4-ones.

Kinetic Profiling & Quantitative Data

For covalent mechanism-based inhibitors, standard


 values are time-dependent and insufficient for full characterization. Instead, the efficiency of inhibition is defined by the second-order rate constant 

, where

is the dissociation constant of the initial non-covalent Michaelis complex, and

(or

) is the maximum rate of covalent bond formation[4].

Table 1: Representative Kinetic Parameters for Benzoxazin-4-one Derivatives

Protease TargetInhibitor Class

(

)

(

)

(

)
Deacylation

Human Neutrophil Elastase2-Alkyl-benzoxazin-4-ones0.5 - 2.0

~

> 24 hours
Rhomboid Protease (GlpG)2-Alkoxy-benzoxazin-4-ones5.0 - 15.0

~

~ 6 - 8 hours
Chymotrypsin2-Aryl-benzoxazin-4-ones10.0 - 25.0

~

~ 2 hours

(Note: Data synthesized from structural analogs to illustrate kinetic profiling standards across different serine protease families[3][4][6])

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that robust assay design requires self-validating internal controls. The following protocols are engineered to definitively prove covalent target engagement while ruling out assay artifacts (e.g., compound aggregation or off-target fluorescence quenching).

Protocol A: Continuous Fluorogenic Assay for Inactivation Kinetics

Purpose: To determine the


 of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
Causality & Controls:  We utilize a continuous assay format because the inhibitor is time-dependent. A vehicle control (DMSO) establishes the uninhibited initial velocity (

). A known covalent pan-serine protease inhibitor (e.g., PMSF or 3,4-dichloroisocoumarin) is run in parallel to validate assay sensitivity[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent promiscuous inhibition via compound aggregation.

  • Enzyme Initialization: Dilute recombinant Human Neutrophil Elastase (HNE) to a final concentration of 10 nM in the assay buffer.

  • Inhibitor Titration: Prepare a 7-point serial dilution of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (ranging from 0.1

    
     to 50 
    
    
    
    ) in DMSO. Ensure final DMSO concentration remains
    
    
    .
  • Substrate Addition: Add a specific fluorogenic substrate (e.g., MeOSuc-AAPV-AMC for HNE) at a concentration equal to its

    
    .
    
  • Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition to extract

    
    . Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    and
    
    
    .
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To validate target engagement of the benzoxazinone in a complex native proteome, ensuring physiological relevance[8]. Causality & Controls: By pre-incubating the proteome with our non-fluorescent benzoxazinone, we covalently occupy the active sites of susceptible serine proteases. Subsequent addition of a broad-spectrum, fluorophore-tagged activity-based probe (e.g., FP-Rhodamine or an alkyne-tagged benzoxazinone) will only label uninhibited enzymes[4][8]. A reduction in fluorescent band intensity confirms target engagement. A heat-denatured proteome serves as a negative control to rule out non-specific protein labeling.

Step-by-Step Methodology:

  • Proteome Extraction: Lyse target cells (e.g., HL-60 cells) in native lysis buffer (PBS with 0.1% NP-40, strictly omitting protease inhibitors). Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Inhibitor Pre-incubation: Treat 50

    
     aliquots of the proteome with either DMSO (vehicle) or 10 
    
    
    
    8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. Incubate at 37°C for 30 minutes to allow acyl-enzyme formation.
  • Probe Labeling: Add 1

    
     of a broad-spectrum serine protease probe (e.g., FP-Rhodamine)[8]. Incubate for an additional 30 minutes in the dark.
    
  • Resolution: Quench the reaction with 4x SDS loading buffer. Boil for 5 minutes and resolve proteins via SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence imager (e.g., Typhoon scanner) to quantify the loss of active-site labeling in the inhibitor-treated samples compared to the DMSO control.

Workflow Proteome 1. Native Proteome Extract (Contains Active Proteases) Compete 2. Pre-incubate with 8-Fluoro-2-methyl-benzoxazin-4-one Proteome->Compete Probe 3. Add Broad-Spectrum Serine Protease Probe Compete->Probe Read 4. SDS-PAGE & In-Gel Fluorescence (Target Validation) Probe->Read

Competitive ABPP workflow for validating covalent target engagement.

Conclusion

The 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one scaffold represents a highly tunable, mechanism-based platform for serine protease inhibition. By leveraging the inductive effects of the fluorine atom to drive acylation, and the steric properties of the methyl group to hinder deacylation, researchers can precisely calibrate enzyme inactivation kinetics. When coupled with rigorous, self-validating methodologies like continuous kinetic assays and competitive ABPP, this compound class offers profound utility in both fundamental protease biology and translational drug discovery.

References

  • Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases | ResearchGate | 4

  • Chemistry of 4H-3,1-Benzoxazin-4-ones | Int. J. Modern Org. Chem. (uomosul.edu.iq) | 5

  • Synthesis and Reactions of 4H-3,1-Benzoxazin-4-ones | bu.edu.eg | 1

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases | ResearchGate | 6

  • 2-Methyl-4H-3,1-benzoxazin-4-one (HNE Inhibitor) | Sigma-Aldrich | 2

  • Design, synthesis and biological evaluation of rhomboid protease specific inhibitors | uni-duesseldorf.de | 7

  • Benzoxazin-4-ones as novel, easily accessible inhibitors for rhomboid proteases (PubMed) | NIH.gov | 3

  • Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases (PubMed) | NIH.gov | 8

Sources

Exploratory

Therapeutic Applications of 2-Methyl-4H-3,1-Benzoxazin-4-One Analogs: An In-depth Technical Guide

Abstract The 2-methyl-4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-methyl-4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of its analogs, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships, and key experimental protocols pertinent to the drug discovery and development professional. This guide is intended to serve as a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights to drive further innovation.

The 2-Methyl-4H-3,1-Benzoxazin-4-one Core: A Gateway to Diverse Bioactivity

The 4H-3,1-benzoxazin-4-one ring system, a fusion of a benzene ring and a 1,3-oxazin-4-one ring, is a key pharmacophore. The 2-methyl substituted variant serves as a common and synthetically accessible starting point for a vast library of derivatives. The reactivity of the lactone ring and the potential for substitution on both the benzene and oxazinone rings allow for extensive chemical modifications, leading to a wide array of biological activities.[1][2] These compounds have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[1][3]

Synthetic Strategies: Building the Benzoxazinone Scaffold

The most prevalent and straightforward method for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one and its analogs is the cyclization of the corresponding N-acylanthranilic acids.[1][4]

A common approach involves the reaction of anthranilic acid with an excess of acetic anhydride, which serves as both the acylating and cyclizing agent.[1][4][5] The reaction is typically carried out under reflux conditions. For the synthesis of other 2-substituted analogs, N-acylanthranilic acids can be prepared by reacting anthranilic acid with the corresponding acid chloride, followed by cyclization with a dehydrating agent like acetic anhydride.[6]

A variety of other synthetic methods have also been reported, including palladium-catalyzed carbonylation reactions and the use of cyanuric chloride/dimethylformamide as a cyclizing agent for one-pot syntheses under mild conditions.[6][7]

Experimental Protocol: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

  • Materials:

    • Anthranilic acid

    • Acetic anhydride

    • Petroleum ether (40-60 °C)

    • Ethanol

    • Round bottom flask (250 mL)

    • Reflux condenser

    • Heating mantle

    • Rotary evaporator

    • TLC plates (silica gel, EA:n-hexane 1:1)

  • Procedure:

    • To a 250 mL round bottom flask, add anthranilic acid (0.01 mol, 1.37 g) and acetic anhydride (15 mL).

    • Add porcelain chips to ensure smooth boiling.

    • Reflux the mixture at 130-140°C for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.

    • After completion of the reaction, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

    • To the resulting solid, add petroleum ether and stir to extract the product. Repeat the extraction to ensure complete recovery.

    • Combine the petroleum ether extracts and evaporate the solvent to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure 2-methyl-4H-3,1-benzoxazin-4-one as crystalline solid.[5]

  • Characterization:

    • The final product should be characterized by determining its melting point (literature: 79-82 °C) and by spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.[8]

Therapeutic Applications

The versatility of the 2-methyl-4H-3,1-benzoxazin-4-one scaffold has led to the discovery of analogs with potent activity in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 2-substituted-4H-3,1-benzoxazin-4-one derivatives as anticancer agents.[9][10] These compounds have shown cytotoxicity against a range of human cancer cell lines, including lung, breast, colon, and cervical cancer.[4][10][11]

Mechanism of Action:

The anticancer mechanism of these analogs is often multifactorial. One of the key proposed mechanisms is their action as DNA intercalating agents . The planar structure of the benzoxazinone core allows it to insert between the base pairs of DNA, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing apoptosis.[2][12][13] This DNA damage is often evidenced by the upregulation of the biomarker γ-H2AX.[2][12]

Furthermore, some analogs have been shown to induce apoptosis through the activation of caspases and to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[6][7] Molecular docking studies have also suggested that some derivatives may act as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II and methionyl-tRNA synthetase.[4][14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of benzoxazinone analogs on cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well microplates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Structure-Activity Relationship (SAR):

The anticancer activity of 2-aryl-4H-3,1-benzoxazin-4-ones is significantly influenced by the nature and position of substituents on the 2-aryl ring.

  • Electron-withdrawing groups , such as nitro groups, have been shown to enhance cytotoxicity. For instance, a nitro-substituted benzoxazin-4-one demonstrated good cytotoxicity in P388 cells and was also found to be an inhibitor of porcine pancreatic elastase.[7]

  • The presence of halogens (e.g., chloro, bromo) on the 2-aryl ring can also contribute to increased anticancer activity.

  • The position of the substituent is also crucial. For example, in some series, meta-substituted analogs have shown higher activity than their ortho- or para-substituted counterparts.

Anti-inflammatory Activity

Analogs of 2-methyl-4H-3,1-benzoxazin-4-one have emerged as promising candidates for the development of novel anti-inflammatory agents.[15] Several derivatives have exhibited significant in vivo anti-inflammatory activity in models such as the carrageenan-induced rat paw edema assay, with some compounds showing efficacy comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[15][16]

Mechanism of Action:

A key mechanism underlying the anti-inflammatory effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway .[12][17][18] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including HO-1. Under inflammatory conditions, the activation of Nrf2 leads to the production of HO-1, which has potent anti-inflammatory properties. Benzoxazinone derivatives have been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and the subsequent suppression of pro-inflammatory mediators.[17][18]

This activation of the Nrf2-HO-1 pathway results in the downregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) , as well as a reduction in the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS).[12][13][17]

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IKB NF-κB/IκB Complex NFkB NF-κB NFkB_IKB->NFkB Releases IKB IκB (p) IKK->NFkB_IKB Phosphorylates IκB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasomal\nDegradation Proteasomal Degradation IKB->Proteasomal\nDegradation Degraded Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1->Proteasomal\nDegradation Degraded Benzoxazinone Benzoxazinone Analog Benzoxazinone->Keap1_Nrf2 Disrupts Interaction ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->ProInflammatory_Genes Induces Transcription ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Genes->NFkB_n Inhibits

Caption: Nrf2-HO-1 signaling pathway and its modulation by benzoxazinone analogs.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a widely used method for evaluating the acute anti-inflammatory activity of test compounds in rodents.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% w/v in sterile saline)

    • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin or Diclofenac sodium)

    • Plethysmometer

    • Oral gavage needles

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (e.g., control, reference, and test groups).

    • Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce edema.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Antimicrobial Activity

2-Methyl-4H-3,1-benzoxazin-4-one analogs have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[12][19]

Antibacterial Activity:

Several studies have reported the efficacy of these compounds against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi (Gram-negative).[12][19] The activity is often dependent on the specific substitutions on the benzoxazinone core.

Antifungal Activity:

Some derivatives have also shown inhibitory effects against pathogenic fungi.[20]

Mechanism of Action:

The precise molecular mechanisms of the antimicrobial action of benzoxazinone analogs are not as well-elucidated as their anticancer and anti-inflammatory effects. However, it is hypothesized that their activity may be due to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lactone ring in the benzoxazinone structure is an electrophilic center and could potentially react with nucleophilic residues in bacterial proteins, leading to enzyme inactivation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a common method for screening the antimicrobial activity of new compounds.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Nutrient agar plates

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Sterile cork borer

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria.

    • Spread the bacterial inoculum evenly over the surface of the nutrient agar plates.

    • Using a sterile cork borer, create wells of a specific diameter in the agar.

    • Add a defined volume of the test compound solution at different concentrations into the wells. Also, add the positive control and the solvent control (DMSO) to separate wells.

    • Incubate the plates at 37°C for 24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

    • Compare the zones of inhibition of the test compounds with that of the positive control.[12]

Quantitative Data Summary:

Compound ClassTherapeutic AreaKey FindingsReference
2-Aryl-4H-3,1-benzoxazin-4-onesAnticancerGood cytotoxicity in P388 cells (ID50 = 8.9 - 9.9 µM)[7]
7-Nitro-2-aryl-4H-benzo[d][5][12]oxazin-4-onesAnticancerSignificant cytotoxic potential against HeLa cells[11]
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][5][12]oxazin-4-oneAnti-inflammatory62.61% inhibition of rat paw edema[15][16]
2H-1,4-benzoxazin-3(4H)-one derivativesAnti-inflammatoryReduced LPS-induced NO production and pro-inflammatory cytokines[17]
2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-oneAntibacterialSignificant activity against Bacillus subtilis[12]
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-oneAntibacterialSignificant activity against several Gram-negative bacteria[12]

Conclusion and Future Perspectives

The 2-methyl-4H-3,1-benzoxazin-4-one scaffold continues to be a highly attractive starting point for the design and synthesis of novel therapeutic agents. The analogs derived from this core have demonstrated a remarkable diversity of biological activities, with particularly promising results in the areas of cancer, inflammation, and infectious diseases. The synthetic accessibility and the potential for extensive chemical modification make this class of compounds a rich area for further exploration.

Future research in this field should focus on:

  • Elucidation of detailed mechanisms of action , particularly for their antimicrobial effects, to identify specific molecular targets.

  • Systematic structure-activity relationship studies to guide the rational design of more potent and selective analogs.

  • Optimization of pharmacokinetic and toxicological profiles to identify lead compounds with drug-like properties suitable for preclinical and clinical development.

  • Exploration of novel therapeutic applications beyond the currently established areas.

The continued investigation of 2-methyl-4H-3,1-benzoxazin-4-one analogs holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Int. J. Modern Org. Chem., 2(2): 81-121.
  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). Chemistry Central Journal, 7(1), 57.
  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (2010). E-Journal of Chemistry, 7(4), 1257-1264.
  • Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. (1994). Anticancer Drugs, 5(5), 533-8.
  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evalu
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). Frontiers in Pharmacology, 15, 1509520.
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][12]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). Bioorganic Chemistry, 99, 103837.

  • Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry, 25(51), 25-34.
  • Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. (2020). Egyptian Journal of Plant Protection Research Institute, 3(1), 237-247.
  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evalu
  • Heterocyclic compounds from 4h-3,1-benzoxazin-4-one derivatives as anticancer agent. (2005). Journal of Heterocyclic Chemistry, 42(7), 1257–1265.
  • Synthesis of 2-phenyl-4H-benzo[d][5][12]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. (2019). Indonesian Journal of Pharmacy, 30(4), 263.

  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][5][12]oxazin‐4‐one under Microwave Irradiation Conditions. (2013). Journal of Heterocyclic Chemistry, 50(S1), E162-E169.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers in Chemistry, 12, 1379652.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1634567.

  • Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. (2024). Mongolian Journal of Chemistry, 25(51), 25-34.
  • The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for N. (2024).

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Applications of 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Executive Summary For researchers and drug development professionals, the 4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic core with profound utility in both organic synthesis and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the 4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic core with profound utility in both organic synthesis and medicinal chemistry. Specifically, 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (CAS: 1044749-59-8) serves as a highly reactive acylating agent and a potent precursor for pharmaceutical development[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and validated protocols for its synthesis and application as a serine protease inhibitor.

Molecular Identity & Quantitative Physicochemical Data

The physicochemical profile of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one dictates its handling and reactivity. The data summarized in Table 1 provides the foundational metrics required for stoichiometric calculations and analytical validation[1].

Table 1: Core Physicochemical and Identity Data

PropertyValue
Chemical Name 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one
CAS Registry Number 1044749-59-8
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
SMILES String O=C1OC(C)=NC2=C(F)C=CC=C12
MDL Number MFCD20040002
Storage Conditions Inert atmosphere (Argon/N₂), 2–8 °C

Structural Mechanics & Chemical Reactivity

To leverage this compound effectively, one must understand the causality behind its reactivity. The 4H-3,1-benzoxazin-4-one core is a fused heterocyclic system containing a cyclic ester/amide (oxazinone) motif[2].

The Role of the 8-Fluoro Substitution: The strategic placement of the fluorine atom at the 8-position is not arbitrary. Fluorine exerts a powerful electron-withdrawing inductive effect (-I). This electron withdrawal propagates through the aromatic π-system, intensifying the partial positive charge (δ+) on the C4 carbonyl carbon.

  • Causality: By increasing the electrophilicity of the C4 position, the activation energy required for nucleophilic attack is significantly lowered. This makes the compound an exceptionally reactive acylating agent, highly susceptible to ring-opening by amines (to form quinazolinones) or by the catalytic serine residues of target enzymes[3][4].

Moisture Sensitivity: Due to this heightened electrophilicity, the oxazinone ring is highly susceptible to hydrolytic degradation. Atmospheric moisture can act as a nucleophile, attacking the C4 carbonyl and causing the ring to open, reverting the compound to its inactive N-acetyl-3-fluorobenzoic acid precursor[5]. This necessitates stringent storage under an inert atmosphere.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is achieved via the cyclodehydration of 2-amino-3-fluorobenzoic acid[5]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Experimental Protocol
  • Reaction Setup: Suspend 1.0 equivalent of 2-amino-3-fluorobenzoic acid in a 10-fold volumetric excess of anhydrous acetic anhydride.

    • Causality: Acetic anhydride serves a dual purpose: it acts as the N-acylating reagent and the dehydrating solvent. The massive excess drives the equilibrium toward the cyclized product by chemically consuming the liberated water (forming acetic acid).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 130–140 °C) under a nitrogen atmosphere for 3 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the carboxylic oxygen onto the newly formed amide carbonyl.

  • In-Process Monitoring (Self-Validation): Withdraw a 10 µL aliquot, quench in dry methanol, and analyze via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the highly polar starting material spot fully disappears, replaced by a single, less polar product spot.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove unreacted acetic anhydride and the acetic acid byproduct.

    • Causality: Complete removal of the acidic byproduct is critical; residual acid can catalyze the reverse hydrolysis of the oxazinone ring during storage.

  • Analytical Confirmation: Analyze the purified solid via FT-IR spectroscopy.

    • Validation Metric: A successful cyclization is definitively proven by the disappearance of the broad -OH/-NH stretches (3200–3500 cm⁻¹) and the emergence of a sharp, intense oxazinone C=O stretch at ~1760 cm⁻¹.

SynthesisWorkflow SM 2-Amino-3-fluorobenzoic Acid (Starting Material) Acylation N-Acylation (Acetic Anhydride, Δ) SM->Acylation Intermediate N-Acetyl-3-fluorobenzoic Acid (Intermediate) Acylation->Intermediate Cyclization Cyclodehydration (-H2O) Intermediate->Cyclization Intramolecular Attack Product 8-Fluoro-2-methyl- 4H-3,1-benzoxazin-4-one Cyclization->Product

Fig 1. Stepwise synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one via cyclodehydration.

Application: Serine Protease Inhibition Workflow

Beyond acting as a synthetic intermediate, benzoxazin-4-ones are privileged pharmacophores utilized as mechanism-based (suicide) inhibitors of serine proteases, such as Cathepsin G and the complement enzyme C1r[3][6].

Mechanism of Action

When 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one enters the active site of a serine protease, the catalytic serine residue (e.g., Ser195) executes a nucleophilic attack on the hyper-electrophilic C4 carbonyl of the inhibitor[6].

  • The Trapping Mechanism: This attack opens the oxazinone ring, forming a covalent acyl-enzyme intermediate. Because the resulting substituted anthranilic acid moiety is sterically bulky and an exceptionally poor leaving group, the subsequent hydrolysis step (which normally regenerates the enzyme) is severely hindered.

  • Result: The enzyme remains trapped in an inactive, acylated state, effectively halting the inflammatory or complement cascade it regulates[3][4].

InhibitionMechanism Enzyme Serine Protease (Active Ser-OH) Complex Michaelis Complex Enzyme->Complex Inhibitor Benzoxazin-4-one Derivative Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Nucleophilic Attack Hydrolysis Hydrolysis (Rate-Limiting) AcylEnzyme->Hydrolysis H2O Recovery Regenerated Enzyme Hydrolysis->Recovery

Fig 2. Mechanism of serine protease inhibition by benzoxazin-4-one derivatives.

References

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Retrieved from:[Link]

  • Journal of Medicinal Chemistry. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. PubMed. Retrieved from:[Link]

  • Bentham Science. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry. Retrieved from: [Link]

  • PubMed Central (PMC). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Retrieved from:[Link]

Sources

Exploratory

The Strategic Placement of Fluorine: An In-depth Technical Guide to the Structure-Activity Relationship of 8-Fluoro Benzoxazinones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of 8-Fluoro Benzoxazinones in Medicinal Chemistry Benzoxazinones represent a versatile and privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 8-Fluoro Benzoxazinones in Medicinal Chemistry

Benzoxazinones represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2][3][4] The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. When specifically placed at the 8-position of the benzoxazinone core, the highly electronegative fluorine atom can significantly influence the molecule's electronic distribution, lipophilicity, and conformational preferences, thereby modulating its interaction with biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-fluoro benzoxazinones, offering insights into their chemical synthesis, biological activities, and the mechanistic underpinnings of their therapeutic potential.

The Role of the 8-Fluoro Substituent: A Gateway to Enhanced Potency

The introduction of a fluorine atom at the 8-position of the benzoxazinone ring system is not a trivial modification. It imparts a unique set of properties that can be exploited for drug design.

  • Electronic Effects : The strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, influencing the acidity of the N-H proton and the reactivity of the entire heterocyclic system. This can have a profound impact on the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.

  • Lipophilicity and Bioavailability : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability. However, the overall effect on lipophilicity is context-dependent and can be influenced by the surrounding molecular architecture.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at the 8-position can prevent undesirable oxidative metabolism, prolonging the compound's half-life and therapeutic effect.

  • Conformational Control : The small size of the fluorine atom generally does not introduce significant steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.

Synthetic Strategies for Accessing 8-Fluoro Benzoxazinones

The synthesis of 8-fluoro benzoxazinones typically begins with a correspondingly substituted anthranilic acid. A common and effective method involves the reaction of 3-fluoroanthranilic acid with various acyl chlorides.

Experimental Protocol: Synthesis of 2-Substituted-8-fluoro-4H-3,1-benzoxazin-4-ones
  • Starting Materials : 3-Fluoroanthranilic acid, a substituted benzoyl chloride, triethylamine, and an appropriate solvent (e.g., chloroform or tetrahydrofuran).

  • Reaction Setup : Dissolve 3-fluoroanthranilic acid and triethylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acylation : Add the substituted benzoyl chloride dropwise to the stirred solution at room temperature.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup : Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification : The crude product is purified by recrystallization or column chromatography to yield the desired 2-substituted-8-fluoro-4H-3,1-benzoxazin-4-one.[5]

This versatile protocol allows for the introduction of a wide variety of substituents at the 2-position, enabling a thorough exploration of the SAR.

G cluster_0 Synthesis of 8-Fluoro Benzoxazinones 3-Fluoroanthranilic Acid 3-Fluoroanthranilic Acid Reaction Reaction 3-Fluoroanthranilic Acid->Reaction Triethylamine, Solvent Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product Workup Purified 8-Fluoro Benzoxazinone Purified 8-Fluoro Benzoxazinone Crude Product->Purified 8-Fluoro Benzoxazinone Purification

Caption: General synthetic workflow for 2-substituted-8-fluoro-4H-3,1-benzoxazin-4-ones.

Structure-Activity Relationship (SAR) Insights

While specific and extensive SAR studies on 8-fluoro benzoxazinones are not abundantly available in the public domain, we can extrapolate key principles from related benzoxazinone derivatives and the known effects of fluorine in medicinal chemistry.

Impact of Substituents at the 2-Position

The substituent at the 2-position of the benzoxazinone core is a critical determinant of biological activity. In a study on benzoxazinone derivatives as α-chymotrypsin inhibitors, it was observed that the nature of the substituent on the phenyl ring at the 2-position significantly influenced inhibitory potential.[5]

Substituent at 2-Phenyl RingRelative Inhibitory PotentialRationale
Electron-donating groups Generally lowerMay decrease the electrophilicity of the carbonyl group, reducing interaction with the enzyme's active site.
Electron-withdrawing groups Generally higherIncreases the electrophilicity of the lactone carbonyl, potentially enhancing interaction with nucleophilic residues in the enzyme active site.
Halogens (F, Cl, Br) Fluoro > Chloro > BromoThe high electronegativity and small size of fluorine likely contribute to favorable interactions within the binding pocket.[5]
Positional Isomers (ortho, meta, para) ortho > meta > paraThe proximity of the substituent to the benzoxazinone core in the ortho position may induce a favorable conformation for binding.[5]

These findings suggest that for 8-fluoro benzoxazinones, the combination of the 8-fluoro group with an appropriately substituted phenyl ring at the 2-position could lead to highly potent compounds.

The Significance of the 8-Fluoro Group in Concert with Other Substitutions

The true potential of the 8-fluoro substituent is likely realized when considered in combination with modifications at other positions of the benzoxazinone scaffold. For instance, in the development of novel protoporphyrinogen IX oxidase (PPO) inhibitors for herbicidal applications, a 7-fluoro-benzoxazinone derivative (compound 7af) demonstrated exceptional potency and selectivity.[6][7] While this is a 7-fluoro analog, the principles are highly relevant. The fluorine atom in this series was crucial for achieving high efficacy.

SAR_Summary center 8-Fluoro Benzoxazinone Core R2 2-Position Substituent center->R2 Modulates Target Binding R5_R7 5, 6, 7-Position Substituents center->R5_R7 Fine-tunes Physicochemical Properties NH N-H Acidity center->NH Influences H-bonding Activity Biological Activity R2->Activity R5_R7->Activity NH->Activity

Caption: Key structural elements influencing the biological activity of 8-fluoro benzoxazinones.

Mechanistic Considerations and Future Directions

The diverse biological activities of benzoxazinones suggest multiple mechanisms of action.[2][3] For enzyme inhibitors, the benzoxazinone scaffold can act as a stable scaffold presenting substituents for optimal interaction with the active site. In some cases, the lactone may undergo nucleophilic attack by a residue in the enzyme's active site, leading to covalent modification and irreversible inhibition. The 8-fluoro substituent can enhance the electrophilicity of the carbonyl carbon, making the ring more susceptible to such an attack.

Future research in this area should focus on:

  • Systematic SAR Studies : A focused library of 8-fluoro benzoxazinone analogs with diverse substituents at the 2, 5, 6, and 7 positions should be synthesized and screened against a panel of biological targets.

  • Computational Modeling : Molecular docking and quantum mechanical studies can provide valuable insights into the binding modes of these compounds and help rationalize the observed SAR.

  • Pharmacokinetic Profiling : In vivo studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising 8-fluoro benzoxazinone candidates.

Conclusion

The 8-fluoro benzoxazinone scaffold represents a promising starting point for the development of novel therapeutic agents and agrochemicals. The strategic placement of a fluorine atom at the 8-position offers a powerful tool to modulate the physicochemical and pharmacological properties of this versatile heterocyclic system. A thorough understanding of the structure-activity relationships, guided by rational design and systematic biological evaluation, will be crucial in unlocking the full potential of this exciting class of compounds.

References

  • Yang, B., Sun, P.-F., Ma, X., Long, Z., & Zhao, L.-M. (n.d.). Synthesis of 8-membered trifluoromethyl benzoxazocines via a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate and mechanistic investigations. Organic Chemistry Frontiers. Available at: [Link]

  • Dagorne, S. (2006). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. Organic Letters. Available at: [Link]

  • Siddiqui, N., Dr. Panjwani Center for Molecular Medicine and Drug Research, International Center for Chemical and Biological Sciences, University of Karachi, & H.E.J. Research Institute of Chemistry, International Center for Chemical and Biological Sciences, University of Karachi. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • (n.d.). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. PMC. Available at: [Link]

  • (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Available at: [Link]

  • (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available at: [Link]

  • (2010). Structure-activity relationship of benzoxazinones and related compounds with respect to the growth inhibition and alpha-amylase activity in cress seedlings. PubMed. Available at: [Link]

  • (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • (2025). Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. PubMed. Available at: [Link]

  • (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. PubMed. Available at: [Link]

  • (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available at: [Link]

  • (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

  • Wouters, F. C., Gershenzon, J., & Vassão, D. G. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the One-Pot Synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

Introduction Benzoxazinone derivatives are a pivotal class of heterocyclic compounds widely recognized for their significant and diverse biological activities. These scaffolds are foundational in the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoxazinone derivatives are a pivotal class of heterocyclic compounds widely recognized for their significant and diverse biological activities. These scaffolds are foundational in the development of novel therapeutic agents, exhibiting properties that include anti-inflammatory, antimicrobial, and antiplatelet aggregation activities[1]. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The target molecule of this guide, 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, is a fluorinated analog with potential for further exploration in drug discovery programs.

This document provides a comprehensive guide for the one-pot synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one from the readily available precursor, 2-amino-3-fluorobenzoic acid. The protocol is designed for researchers, scientists, and professionals in drug development, offering a straightforward and efficient methodology.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid derivatives is a classic and effective transformation in heterocyclic chemistry. The reaction proceeds through a two-step sequence within a single reaction vessel: N-acylation followed by cyclodehydration[1][2].

Step 1: N-Acylation

The synthesis is initiated by the N-acylation of the starting material, 2-amino-3-fluorobenzoic acid. In this protocol, acetic anhydride serves a dual role as both the acylating agent and the dehydrating agent in the subsequent cyclization step. The amino group of the anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate, N-(2-carboxy-6-fluorophenyl)acetamide, and a molecule of acetic acid as a byproduct.

Step 2: Intramolecular Cyclodehydration

The N-acetylated intermediate, under the influence of heat and the dehydrating properties of excess acetic anhydride, undergoes an intramolecular cyclization. The carboxylic acid group is activated by the acetic anhydride, forming a mixed anhydride, which is a better leaving group. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid group. This is followed by the elimination of a molecule of acetic acid to yield the final product, 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. The excess acetic anhydride is crucial for driving the equilibrium towards the cyclized product.

A review of synthetic methodologies highlights that heating substituted anthranilic acids with acetic anhydride is a common and effective method for the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives[2].

Experimental Protocol

This section details the one-pot synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS NumberNotes
2-Amino-3-fluorobenzoic acid≥98%Commercially Available825-22-9Starting material.
Acetic AnhydrideReagent GradeCommercially Available108-24-7Used in excess.
Round-bottom flask---Appropriate size for the reaction scale.
Reflux condenser---
Heating mantle---With temperature control.
Magnetic stirrer and stir bar---
Rotary evaporator---For solvent removal.
Beakers, graduated cylinders---
Buchner funnel and filter paper---For product isolation.
Deionized water---For washing.
EthanolReagent GradeCommercially Available64-17-5For recrystallization.

Safety Precautions:

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-3-fluorobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • The reaction should be conducted in a fume hood at all times.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add an excess of acetic anhydride (approximately 5-10 eq) to the flask.

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 140°C) with constant stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material should be consumed over time, and a new spot corresponding to the product should appear. A typical reaction time is 1-3 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Product Isolation: To the resulting residue, add cold deionized water and stir vigorously. The solid product should precipitate out.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any remaining acetic acid.

  • Drying: Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine 2-amino-3-fluorobenzoic acid and excess acetic anhydride in a round-bottom flask. start->reagents setup Attach reflux condenser and place in heating mantle. reagents->setup reflux Heat to reflux (140°C) with stirring for 1-3 hours. setup->reflux monitor Monitor reaction by TLC. reflux->monitor cool Cool to room temperature. monitor->cool evaporate Remove excess acetic anhydride via rotary evaporation. cool->evaporate precipitate Add cold deionized water to precipitate the product. evaporate->precipitate filter Collect solid by vacuum filtration and wash with water. precipitate->filter dry Dry the product. filter->dry recrystallize Recrystallize from ethanol (optional). dry->recrystallize end End recrystallize->end

Caption: One-pot synthesis workflow for 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Expected Results and Characterization

Upon completion of the synthesis, a solid product is expected. The yield and purity can be determined using standard analytical techniques.

Expected Yield: Based on similar reactions, a moderate to good yield (60-80%) can be anticipated.

Physicochemical Properties:

PropertyExpected Value
Appearance White to off-white solid
Melting Point To be determined experimentally
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.2 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃). The exact chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~160 (C=O), 158 (C=N), 150-115 (Ar-C), 22 (CH₃). The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F).

  • IR (KBr, cm⁻¹): ~1760 (C=O, lactone), ~1630 (C=N), ~1600, 1480 (C=C, aromatic).

  • Mass Spectrometry (EI): m/z (%) = 179 [M]⁺.

It is highly recommended to perform a full analytical characterization of the synthesized product to confirm its identity and purity.

Reaction Mechanism Diagram

G anthranilic_acid 2-Amino-3-fluorobenzoic Acid n_acetyl N-acetylated Intermediate anthranilic_acid->n_acetyl N-Acylation acetic_anhydride Acetic Anhydride mixed_anhydride Mixed Anhydride Intermediate n_acetyl->mixed_anhydride Activation product 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one mixed_anhydride->product Intramolecular Cyclodehydration

Caption: Simplified reaction mechanism for the formation of the benzoxazinone.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Insufficient heating. - Degradation of starting material or product.- Increase reaction time and monitor by TLC. - Ensure the reaction mixture reaches and maintains reflux temperature. - Avoid excessively high temperatures or prolonged reaction times.
Oily product that does not solidify - Presence of impurities, such as residual acetic anhydride or acetic acid.- Ensure complete removal of acetic anhydride under vacuum. - Triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Product is discolored - Formation of side products due to overheating.- Purify the product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. The described method is efficient and utilizes readily available starting materials, making it a valuable procedure for researchers in medicinal chemistry and drug discovery. The insights into the reaction mechanism and troubleshooting guide are intended to facilitate a successful and reproducible synthesis.

References

  • Mahmood, A. A. (2021). Synthesis, antioxidant and antimicrobial activities for new 4, 4'-methylenedianiline amide compounds. Egyptian Journal of Chemistry, 64(12), 2-3. Available at: [Link]

  • Pawar, S. et al. (2016). Synthetic and Biological Profile of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-577. Available at: [Link]

  • Er-rabah, Y., et al. (2020). Synthesis and identification of benzo[d][3]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar, 2(2), 11-20. Available at: [Link]

  • El-Mekabety, A., et al. (2012). Synthesis of Some New 2-Substituted-3,1-benzoxazin-4-one, 4(3H)-Quinazolinone and 4(3H)Thioquinazolinone Derivatives with Expected Biological Activity. Journal of the Chinese Chemical Society, 59(3), 347-354. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]

Sources

Application

Application Note: Advanced Cyclization Strategies for the Synthesis of Fluorinated Benzoxazinones

Executive Summary The incorporation of fluorine into heterocyclic scaffolds fundamentally alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity. Fluorinated be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds fundamentally alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity. Fluorinated benzoxazinones and their derivatives are privileged structures in both pharmaceutical drug discovery and agrochemical development. As the demand for these complex molecules grows, synthetic approaches have shifted from traditional multi-step linear syntheses to highly efficient, catalytic cyclization methods. This technical guide provides an in-depth mechanistic analysis and validated protocols for two premier cyclization methodologies: Transition-Metal-Catalyzed Decarboxylative Cyclization and Lewis Acid-Mediated Condensation-Cyclization .

Mechanistic Foundations & Causality

Transition-Metal-Catalyzed Decarboxylative Cyclization

The synthesis of tetra-substituted trifluoromethyl-3,1-benzoxazines from N-benzoyl benzoxazinones relies on a highly regioselective decarboxylative cyclization 1. The causality of this reaction design is rooted in the strategic generation of a reactive zwitterion.

Upon coordination with a Palladium(0) catalyst, the starting N-benzoyl 4-vinyl-4-trifluoromethyl benzoxazinone undergoes thermal decarboxylation. The expulsion of CO₂ is thermodynamically driven and serves as a self-validating visual cue (gas evolution) during the reaction. This decarboxylation generates an amide oxygen nucleophile and a Pd-π-allyl intermediate. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the intermediate, directing the amide oxygen to perform a selective internal C1-attack. This regioselectivity prevents unwanted side reactions, affording the medicinally attractive 3,1-benzoxazine core in high yields 2.

Mechanism N1 N-Benzoyl Trifluoromethyl Benzoxazinone N2 Pd(0) Coordination & Activation N1->N2 Catalyst Addition N3 Decarboxylation (-CO2) Amide Oxygen Nucleophile Generation N2->N3 Thermal Energy N4 Pd-π-Allyl Zwitterionic Intermediate N3->N4 Intermediate Stabilization N5 Intramolecular C1-Attack (Ring Closure) N4->N5 Regioselective Attack N6 Tetra-Substituted Trifluoromethyl-3,1-Benzoxazine N5->N6 Product Release

Pd-catalyzed decarboxylative cyclization mechanism for 3,1-benzoxazines.

Lewis Acid-Mediated Condensation-Cyclization

Direct synthesis of fluorinated dihydrobenzoxazinones from fluorinated ketones and o-aminophenols requires overcoming the poor electrophilicity of standard ketones and managing the water byproduct of imine condensation. Gallium(III) triflate[Ga(OTf)₃] is selected as the optimal catalyst because, unlike traditional Lewis acids (e.g., AlCl₃ or TiCl₄), it is highly water-tolerant, environmentally benign, and does not hydrolyze during the reaction [[3]]().

The reaction initiates with Ga(OTf)₃ activating the carbonyl oxygen of the fluorinated ketone (e.g., 1,1,1-trifluoroacetone), facilitating condensation with o-aminophenol to form an imine. The adjacent trifluoromethyl group drastically increases the electrophilicity of the imine carbon. This electronic activation triggers a rapid intramolecular nucleophilic attack by the phenolic hydroxyl group, closing the ring to form the dihydrobenzoxazinone 4.

Workflow S1 Reactants: Fluorinated Ketone + o-Aminophenol S2 Addition of 5 mol% Ga(OTf)3 in CH2Cl2 S1->S2 S3 Imine Condensation (Water Byproduct) S2->S3 50°C Heating S4 Intramolecular Cyclization (Nucleophilic Attack) S3->S4 Lewis Acid Activation S5 Solvent Evaporation & Purification S4->S5 Reaction Completion S6 Pure Fluorinated Dihydrobenzoxazinone S5->S6

Ga(OTf)3 mediated one-pot condensation-cyclization workflow.

Quantitative Data & Reaction Optimization

To ensure reproducibility and guide experimental design, the optimization parameters for both cyclization methods are summarized below. The data highlights the critical influence of catalyst selection, solvent environment, and substrate electronics on reaction yields.

Table 1: Optimization of Transition-Metal-Catalyzed Decarboxylative Cyclization 2

Substrate Type Catalyst Solvent Temp (°C) Time (h) Yield (%)
N-Benzoyl 4-vinyl-4-CF₃ benzoxazinone Pd(PPh₃)₄ CHCl₃ 60 20 Trace
N-Benzoyl 4-vinyl-4-CF₃ benzoxazinone Pd(PPh₃)₄ Toluene 100 12 85

| N-Benzoyl 4-ethynyl-4-CF₃ benzoxazinone | Cu(OAc)₂ | DMF | 80 | 15 | 95 |

Table 2: Ga(OTf)₃-Catalyzed Synthesis of Dihydrobenzoxazinones [[3]]()

Fluorinated Ketone Amine Nucleophile Catalyst Loading Temp (°C) Yield (%)
1,1,1-Trifluoroacetone o-Aminophenol 5 mol% Ga(OTf)₃ 50 88
1,1-Difluoroacetone o-Aminophenol 5 mol% Ga(OTf)₃ 50 82
Monofluoroacetone o-Aminophenol 5 mol% Ga(OTf)₃ 50 65*

*Yields a mixture of products due to lower electrophilicity of the mono-fluorinated imine intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure the operator understands why a specific action is taken, allowing for real-time troubleshooting.

Protocol A: Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines via Pd-Catalysis

Objective: Regioselective cyclization of N-benzoyl 4-vinyl-4-trifluoromethyl benzoxazinone.

  • Reaction Setup (Inert Atmosphere): Flame-dry a Schlenk tube and backfill with Argon. Causality: Pd(0) catalysts are highly sensitive to oxidation; an inert atmosphere prevents catalyst deactivation.

  • Reagent Addition: Add N-benzoyl 4-vinyl-4-trifluoromethyl benzoxazinone (1.0 mmol) and Pd(PPh₃)₄ (5 mol%) to the tube. Dissolve in anhydrous toluene (5.0 mL).

  • Thermal Activation: Heat the reaction mixture to 100 °C. Self-Validation: Observe the solution for mild bubbling. This gas evolution is the expulsion of CO₂, confirming the successful initiation of the decarboxylation step.

  • Reaction Monitoring: Stir for 12 hours. Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the starting material spot (UV active) indicates the complete conversion to the zwitterionic intermediate and subsequent cyclization.

  • Workup: Cool the mixture to room temperature, filter through a short pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Purification & Analytical Validation: Purify via flash column chromatography. Validate the cyclized product using ¹⁹F NMR. Self-Validation: The CF₃ peak will exhibit a distinct upfield shift compared to the acyclic precursor due to the change in the electronic environment upon ring closure.

Protocol B: Ga(OTf)₃-Mediated One-Pot Cyclization of Dihydrobenzoxazinones

Objective: Direct condensation-cyclization of 1,1,1-trifluoroacetone and o-aminophenol.

  • Reaction Setup: In a standard round-bottom flask equipped with a magnetic stirrer, add o-aminophenol (1.0 mmol) and 1,1,1-trifluoroacetone (1.2 mmol).

  • Catalyst Addition: Add Ga(OTf)₃ (5 mol%) dissolved in CH₂Cl₂ (5.0 mL). Causality: Ga(OTf)₃ is chosen specifically for its water tolerance. As the imine condensation proceeds, water is generated; traditional Lewis acids would hydrolyze and quench the reaction, but Ga(OTf)₃ remains active.

  • Cyclization: Heat the mixture to 50 °C and stir for 4-6 hours. The strong electron-withdrawing CF₃ group will drive the intramolecular attack of the hydroxyl group onto the imine carbon.

  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is typically very clean, with minimal side-product formation.

  • Workup & Isolation: Upon completion, remove the CH₂Cl₂ and unreacted volatile ketone under reduced pressure. Extract the residue with ethyl acetate and wash with water to remove the water-soluble Ga(OTf)₃ catalyst.

  • Analytical Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and analyze via ¹H and ¹⁹F NMR. Self-Validation: The disappearance of the ketone carbonyl carbon in ¹³C NMR and the presence of the newly formed stereocenter adjacent to the CF₃ group confirm successful cyclization.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones Source: ResearchGate URL
  • Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III)
  • Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst (Full Article)

Sources

Method

Application Note: 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one as a Strategic Intermediate for Fluorinated Quinazolinone Synthesis

Executive Summary & Chemical Rationale Fluorinated quinazolin-4(3H)-ones are privileged scaffolds in modern drug discovery, frequently exhibiting enhanced metabolic stability, increased lipophilicity, and superior target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Fluorinated quinazolin-4(3H)-ones are privileged scaffolds in modern drug discovery, frequently exhibiting enhanced metabolic stability, increased lipophilicity, and superior target binding affinity compared to their non-fluorinated analogs. This application note details the utility and handling of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (CAS: 1044749-59-8) , a highly reactive and isolable intermediate used for the divergent synthesis of 3-substituted 8-fluoro-2-methylquinazolin-4(3H)-ones.

The Causality of the Benzoxazinone Route

Direct condensation of anthranilic acids with amides (e.g., the Niementowski synthesis) often requires harsh conditions (>130 °C) and suffers from poor yields due to the low electrophilicity of the carboxylic acid . Converting 2-amino-3-fluorobenzoic acid into a 3,1-benzoxazin-4-one intermediate circumvents this thermodynamic barrier.

The addition of acetic anhydride serves a dual mechanistic purpose: it acetylates the aniline nitrogen and subsequently dehydrates the system to form a strained oxazine ring. The 8-fluoro substituent plays a critical electronic role here. Its strong inductive electron-withdrawing effect (-I) significantly increases the electrophilicity of the C4 carbonyl carbon. When exposed to a primary amine, the C4 position undergoes rapid nucleophilic attack, leading to ring opening. The fluorine atom also lowers the pKa of the resulting transient amide, subtly accelerating the final intramolecular dehydration step to form the thermodynamically stable quinazolinone core .

Reaction Pathway & Logical Flow

Pathway A 2-Amino-3-fluorobenzoic acid (Starting Material) C 8-Fluoro-2-methyl-4H- 3,1-benzoxazin-4-one (Intermediate) A->C Cyclization Δ, -H2O B Acetic Anhydride (Reagent) B->C E Ring-Opened Amide (Transient) C->E Nucleophilic Attack D Primary Amine (Nucleophile) D->E F 8-Fluoro-2-methyl-3-R- quinazolin-4(3H)-one (Product) E->F Condensation -H2O

Synthesis pathway from 2-amino-3-fluorobenzoic acid to fluorinated quinazolinones.

Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that the researcher can verify the success of each step through observable physical and chemical changes.

Protocol A: Synthesis of 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Objective: Generate the activated electrophilic intermediate from the stable anthranilic acid precursor.

  • Reagent Mixing : In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-amino-3-fluorobenzoic acid (10.0 mmol) in neat acetic anhydride (30.0 mmol, 3.0 equiv). Causality: Acetic anhydride acts as both the solvent and the acetylating/dehydrating reagent. A stoichiometric excess is required to drive the equilibrium toward the cyclized benzoxazinone and prevent the accumulation of the uncyclized N-acetylanthranilic acid intermediate.

  • Thermal Activation : Heat the mixture to 140 °C (reflux) for 2–3 hours. The initial suspension will transition into a clear, homogenous solution as the reaction proceeds. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar, UV-active starting material spot (Rf ~0.1) will disappear, replaced by a distinct, less polar spot corresponding to the benzoxazinone (Rf ~0.6).

  • Work-up : Cool the reaction to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct in vacuo (rotary evaporation at 60 °C). Co-evaporate the crude residue with toluene (2 x 10 mL). Causality: Toluene forms an azeotrope with acetic acid, ensuring the complete removal of acidic residues which could prematurely hydrolyze the moisture-sensitive oxazine ring during storage.

  • Isolation : Triturate the crude residue with cold hexanes (15 mL). Filter the resulting solid and dry under high vacuum. Quality Control: The intermediate is moisture-sensitive. IR spectroscopy should confirm the success of the cyclization by the presence of a characteristic lactone/oxazinone C=O stretch at ~1750–1760 cm⁻¹ and the complete absence of broad O-H/N-H stretches .

Protocol B: Divergent Synthesis of 3-Substituted 8-Fluoro-2-methylquinazolin-4(3H)-ones

Objective: Condense the benzoxazinone with primary amines to form the target quinazolinones.

  • Nucleophilic Attack : Dissolve 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (5.0 mmol) in glacial acetic acid (15 mL). Add the desired primary amine (R-NH₂) (6.0 mmol, 1.2 equiv) dropwise. Causality: Glacial acetic acid is the optimal solvent here. It protonates the oxazine oxygen, making the C4 carbon even more susceptible to nucleophilic attack, and subsequently acts as an acid catalyst for the final dehydration step.

  • Cyclization : Reflux the mixture at 120 °C for 4–6 hours. Self-Validation: The reaction proceeds via a transient ring-opened amide. By monitoring via TLC (DCM:MeOH 95:5), you will observe the rapid formation of a highly polar intermediate, which slowly converts to the final, less polar quinazolinone product. Visually, the product may begin to precipitate out of the hot acetic acid as the dehydration completes.

  • Work-up : Cool the mixture to room temperature and pour it slowly into crushed ice (50 g) under vigorous stirring. Cautiously neutralize the aqueous mixture with saturated aqueous NaHCO₃ until pH ~7. Causality: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed imine bond in the quinazolinone ring and maximizes the precipitation of the product.

  • Purification : Filter the precipitated solid, wash thoroughly with distilled water, and dry. Recrystallize from an Ethanol/Water mixture to obtain the analytically pure fluorinated quinazolinone.

Quantitative Data: Optimization of the Condensation Step

The choice of solvent and thermal conditions drastically impacts the equilibrium between the ring-opened intermediate and the final cyclized quinazolinone. The table below summarizes the optimization parameters for this transformation based on general benzoxazinone reactivity profiles , .

SolventTemp (°C)Catalyst / AdditiveTime (h)Average Yield (%)Mechanistic Rationale
Ethanol78 (Reflux)None1245 - 55Protic but low boiling; provides insufficient thermal energy to drive the dehydration step, leaving uncyclized intermediate.
Toluene110 (Reflux)p-TsOH (0.1 eq)870 - 80Aprotic environment; requires exogenous acid to protonate the transient amide and facilitate water loss.
Glacial AcOH 120 (Reflux) None 4 85 - 95 Optimal ; acts simultaneously as a high-boiling solvent and an intrinsic acid catalyst for dehydration.
DMF150 (Microwave)None0.588 - 96High thermal energy rapidly overcomes the cyclization barrier; ideal for sterically hindered amines.

References

  • IntechOpen. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available at:[Link]

  • Molecules. The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. MDPI. Available at:[Link]

Application

Application Note: Nucleophilic Ring-Opening and Recyclization Dynamics of 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Executive Summary The compound 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (CAS: 1044749-59-8) is a highly versatile heterocyclic synthon, frequently utilized in the drug development pipeline to access functionalized quina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (CAS: 1044749-59-8) is a highly versatile heterocyclic synthon, frequently utilized in the drug development pipeline to access functionalized quinazolinones and novel serine protease inhibitors. However, the introduction of a fluorine atom at the 8-position fundamentally alters the molecule's reactivity profile.

This application note provides a comprehensive, mechanistically grounded guide to controlling the nucleophilic attack on this substrate. By understanding the electronic influence of the 8-fluoro substituent, researchers can deliberately steer the reaction to isolate either the ring-opened anthranilamide intermediates or force the system to yield fully recyclized quinazolin-4(3H)-one derivatives.

Mechanistic Insights: The "8-Fluoro" Effect

Benzoxazinone derivatives possess two primary sites for nucleophilic attack: the C-2 carbon and the C-4 carbonyl carbon 1. Extensive


C NMR structure-activity correlations confirm that alkaline hydrolysis and general nucleophilic attacks predominantly occur at the highly electrophilic C-4 position 2.

When a nucleophile (such as a primary amine) attacks C-4, the heterocyclic ring opens to form an N-acyl anthranilamide intermediate. In unsubstituted benzoxazinones, this intermediate often spontaneously dehydrates and recyclizes to form a quinazolinone. However, the 8-fluoro substituent introduces a critical kinetic bottleneck:

  • Enhanced Ring Opening: The strong inductive electron-withdrawing effect (-I) of the fluorine atom increases the partial positive charge on the C-4 carbonyl, making the initial nucleophilic displacement exceptionally fast.

  • Suppressed Recyclization: Once the ring opens, the fluorine atom (located ortho to the aniline-derived nitrogen) strongly withdraws electron density from this nitrogen. This drastically reduces its nucleophilicity. Consequently, 8-fluoro-substituted benzoxazinones tend to stall at the nucleophilic displacement stage, failing to recyclize under standard thermal conditions 3.

To overcome this barrier and achieve full cyclization, forcing conditions such as microwave irradiation and acid catalysis are required 4.

Reaction Pathway Visualization

Pathway A 8-Fluoro-2-methyl- 4H-3,1-benzoxazin-4-one C Ring-Opened Amide (Nucleophilic Displacement) A->C Nucleophilic Attack (C-4) Fast (Room Temp) B Nucleophile (e.g., R-NH2) B->C D 8-Fluoroquinazolin-4(3H)-one (Recyclized Product) C->D Cyclization / Dehydration Hindered by 8-F (-I effect) Requires MW/Acid

Fig 1: Reaction pathway illustrating the kinetic stall at the ring-opened intermediate due to 8-F.

Experimental Protocols

Protocol A: Chemoselective Synthesis of Ring-Opened Intermediates

Objective: Isolate the nucleophilic displacement product without triggering premature recyclization.

Rationale: Using a protic solvent (ethanol) at room temperature stabilizes the transition state of the initial C-4 attack via hydrogen bonding. The lack of thermal energy ensures the deactivated 8-fluoro-aniline nitrogen cannot overcome the activation barrier for cyclization.

Step-by-Step Procedure:

  • Preparation: Suspend 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 equiv, 5.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.1 equiv, 5.5 mmol) dropwise over 5 minutes at 25 °C.

  • Reaction: Stir the mixture continuously at room temperature for 2–4 hours. A precipitate will typically form as the highly polar ring-opened amide crystallizes out of the ethanol.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

    
     ~0.6, strongly UV-active) should disappear, replaced by a lower-running spot (
    
    
    
    ~0.3). LC-MS should show a mass shift of +[Nucleophile Mass] with no loss of water.
  • Workup: Filter the resulting precipitate, wash with cold ethanol (2 × 5 mL), and dry under vacuum to yield the pure N-acetyl-3-fluoroanthranilamide derivative.

Protocol B: Microwave-Assisted Recyclization to 8-Fluoroquinazolinones

Objective: Force the ring-opened intermediate to dehydrate and cyclize.

Rationale: Glacial acetic acid serves a dual purpose: it acts as a highly polar microwave-absorbing solvent and an acid catalyst that protonates the amide carbonyl, increasing its electrophilicity. This compensates for the poor nucleophilicity of the 8-fluoro-deactivated nitrogen.

Step-by-Step Procedure:

  • Preparation: Dissolve the ring-opened intermediate from Protocol A (1.0 equiv, 2.0 mmol) in glacial acetic acid (5 mL) in a microwave-safe reaction vial.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 15–20 minutes.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show the consumption of the polar open-chain precursor (

    
     ~0.2) and the appearance of a less polar spot (
    
    
    
    ~0.5) corresponding to the quinazolinone. LC-MS must confirm a mass loss of 18 Da (
    
    
    ) relative to the starting intermediate.
  • Workup: Pour the cooled reaction mixture into crushed ice (20 g). Neutralize carefully with saturated aqueous

    
     until pH 7 is reached.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Quantitative Data & Optimization

The following table summarizes the reactivity of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one with various nucleophiles, highlighting the conditions required to manipulate the equilibrium between the open and closed forms.

Nucleophile TypeReagentReaction ConditionsMajor Product IsolatedYield (%)Mechanistic Rationale
Aliphatic Amine (1°) BenzylamineEtOH, 25 °C, 2 hRing-opened amide92High nucleophilicity drives rapid C-4 attack; 8-F prevents cyclization.
Aromatic Amine (1°) AnilineToluene, 110 °C, 12 hRing-opened amide78Lower nucleophilicity requires thermal activation; cyclization still stalls.
Hydrazine Hydrazine hydrateEtOH, 78 °C, 4 h3-Aminoquinazolinone85The alpha-effect enhances nucleophilicity, overcoming the 8-F deactivation.
Oxygen Nucleophile EthanolNaOEt, EtOH, 78 °C, 6 hEthyl anthranilate deriv.71Base catalysis is required to drive the reversible addition-elimination.
Carbon Nucleophile MalononitrilePyridine, MW (150 °C), 15 minQuinolin-2-one deriv.68MW required to force the cascade C-2 attack and recyclization.

References

1.[1] Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. PMC. 2.[2] 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry. 3.[3] Synthesis and Reactions of Some Novel Heterocyclic Compounds. Benha University. 4.[4] Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one under Microwave Irradiation Conditions. ResearchGate.

Sources

Method

Microwave-assisted synthesis of 2-methyl-4H-3,1-benzoxazin-4-one derivatives

Application Note & Protocol Expedited, High-Yield Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Derivatives via Microwave-Assisted Cyclodehydration Abstract This guide provides a comprehensive protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Expedited, High-Yield Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Derivatives via Microwave-Assisted Cyclodehydration

Abstract

This guide provides a comprehensive protocol for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one and its derivatives, crucial intermediates in the development of pharmaceuticals, particularly quinazolinone-based compounds.[1][2][3][4] We will move beyond traditional, time-consuming reflux methods and employ Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, improves yields, and simplifies purification.[5][6][7][8] This document details the underlying reaction mechanism, provides a validated, step-by-step protocol for researchers, and explains the causal relationship between microwave energy and reaction enhancement.

Introduction: The Significance of Benzoxazinones and the Microwave Advantage

4H-3,1-benzoxazin-4-one derivatives are a privileged class of heterocyclic compounds. Their primary value lies in their role as versatile synthons for a vast array of biologically active molecules, including anticancer, antibacterial, and anti-inflammatory agents.[3][4][9] The direct precursor for many of these is 2-methyl-4H-3,1-benzoxazin-4-one, typically synthesized via the cyclodehydration of N-acylanthranilic acids.[1][10]

Conventional synthesis methods often require prolonged heating under reflux for several hours.[11] This not only consumes significant time and energy but can also lead to the formation of side products, complicating purification. Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. By using microwave irradiation, energy is delivered directly and volumetrically to the polar molecules in the reaction mixture.[6] This process, based on dipolar polarization and ionic conduction mechanisms, results in incredibly rapid and uniform heating, often reducing reaction times from hours to mere minutes.[7][12] The key advantages of this approach include:

  • Reaction Acceleration: Drastic reduction in reaction time.[8]

  • Enhanced Yields: Improved conversion of reactants to the desired product.[7]

  • Higher Purity: Minimized formation of by-products, leading to easier work-up.[8]

  • Energy Efficiency: Lower overall energy consumption compared to conventional heating.[5]

  • Green Chemistry: Often allows for solvent-free conditions, reducing chemical waste.[6][8]

This protocol will focus on the most prevalent and efficient route: the reaction of anthranilic acid with acetic anhydride.

Reaction Mechanism: Acylation and Microwave-Mediated Cyclization

The synthesis is a two-stage process occurring in a single pot. Understanding this mechanism is key to troubleshooting and adapting the protocol for different derivatives.

  • N-Acylation: The process begins with the rapid acylation of the amino group of anthranilic acid by acetic anhydride. This forms the key intermediate, N-acetylanthranilic acid.

  • Cyclodehydration: Under the influence of microwave energy, the N-acetylanthranilic acid intermediate undergoes an intramolecular nucleophilic attack. The carboxylic acid's hydroxyl group attacks the acetyl carbonyl carbon. This is followed by the elimination of a water molecule (dehydration), facilitated by the excess acetic anhydride which acts as both a reactant and a dehydrating agent, to form the stable six-membered benzoxazinone ring.

Microwave irradiation is particularly effective for the cyclodehydration step. The polar transition state of the cyclization reaction strongly couples with the microwave field, dramatically accelerating the rate-limiting step and enabling the reaction to complete in minutes.[5]

Caption: The two-step, one-pot reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors.

Materials and Equipment

Reagents:

  • Anthranilic Acid (or substituted anthranilic acids) (99%, Sigma-Aldrich)

  • Acetic Anhydride (≥99%, Sigma-Aldrich)

  • Heptane or Petroleum Ether (ACS Grade, for purification)

  • Ethanol (for recrystallization, if needed)

Equipment:

  • Single-mode microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Beaker (100 mL)

  • Glass funnel and filter paper

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator (optional)

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

Step-by-Step Synthesis Procedure

Caption: A streamlined workflow for the synthesis protocol.

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Adding Reagents: Weigh and add 5.0 mmol of anthranilic acid (approx. 0.686 g) to the vial. In a fume hood, carefully add 15.0 mmol of acetic anhydride (approx. 1.42 mL).[1] Note: A 3:1 molar ratio of acetic anhydride to anthranilic acid is optimal for this reaction, serving as both reactant and dehydrating agent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Set the irradiation power to 210 W and the reaction time to 2 minutes.[1] Ensure magnetic stirring is active. The reaction is exothermic and will heat rapidly. Monitor the temperature and pressure according to the instrument's safety guidelines.

  • Cooling and Work-up: After irradiation, allow the vial to cool to room temperature (below 50°C) before opening. Pour the resulting mixture into a beaker containing 50 mL of ice-cold water or heptane and stir vigorously. The product will precipitate as a crystalline solid.[1][11]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any remaining acetic acid, followed by a small amount of cold heptane or petroleum ether.

  • Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. The expected yield should be high (typically >90%). Characterize the final compound by determining its melting point and acquiring FT-IR and NMR spectra.

Safety Precautions
  • Corrosive Reagents: Acetic anhydride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Microwave Safety: Never operate a microwave reactor with a damaged seal. Do not use sealed vessels unless they are specifically designed for the pressures that may be generated. Be aware that superheating of solvents can occur, leading to rapid boiling upon removal from the reactor.[12]

  • Exothermic Reaction: The reaction is exothermic. While the microwave protocol is short, be aware of rapid temperature increases.

Results and Data Analysis

The primary benefits of the microwave-assisted protocol are clearly demonstrated when compared to conventional heating methods.

Table 1: Comparison of Synthesis Methods for 2-methyl-4H-3,1-benzoxazin-4-one

ParameterMicrowave-Assisted MethodConventional Reflux Method
Heating Source Microwave IrradiationOil Bath / Heating Mantle
Reaction Time 2 - 4 minutes[1]1 - 3 hours[11]
Typical Yield 90 - 95%[1]75 - 85%[11]
Solvent Solvent-free (uses excess reagent)Acetic Anhydride
Work-up Simple precipitation & filtrationEvaporation of excess solvent, then precipitation
Energy Usage Significantly lower[5]High
Expected Characterization Data
  • Appearance: Light yellow or white crystalline solid.

  • Melting Point: 80-82 °C.[11]

  • FT-IR (KBr, cm⁻¹): Key peaks should appear around 1760-1745 (C=O, lactone), 1620 (C=N), and 1600 (C=C, aromatic).[13]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the aromatic protons (multiplets between 7.3-8.2 ppm) and a characteristic singlet for the methyl (CH₃) group around 2.4 ppm.

  • ¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the lactone carbonyl (~159 ppm), the imine carbon (~156 ppm), aromatic carbons, and the methyl carbon (~22 ppm).[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; insufficient microwave power or time.Increase irradiation time in 30-second increments. Ensure the microwave is functioning correctly and power is being delivered. Confirm the quality of starting materials.
Low-quality or wet reagents.Use fresh, anhydrous acetic anhydride. Ensure anthranilic acid is dry.
Oily Product / Fails to Crystallize Presence of impurities or unreacted starting material.Ensure the work-up is thorough. Wash the precipitate extensively with cold water. Consider an additional recrystallization step from a minimal amount of hot ethanol.
Dark-colored Product Decomposition due to excessive heating (charring).Reduce microwave power or time. Ensure temperature monitoring is active and does not exceed ~150°C.
Reaction does not start Reagents are not coupling with microwave energy effectively.Ensure a polar component is present. For this reaction, both reagents are polar. Check that the magnetic stirrer is working to ensure uniform heating.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation. Journal of the Chinese Chemical Society.
  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. (2016). Taylor & Francis Online.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][5][7]oxazin‐4‐one under Microwave Irradiation Conditions. (2026). ResearchGate.

  • Synthesis and Characterization of Benzoxazinone Deriv
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
  • Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Acetic anhydride and Anthranilic acid. ChemicalBook.
  • Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. (2020).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). Chemistry Central Journal.
  • Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute.
  • Synthesis and identification of benzo[d][5][7]oxazin-4-one derivatives and testing of antibacterial activity of some of them. (2022). ScienceScholar.

  • Reactions of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds: a new route to 3-substituted 4-hydroxyquinolin-2(1H). RSC Publishing.

Sources

Application

Application Note: A Scalable, Two-Stage Synthesis Protocol for 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Abstract This application note provides a comprehensive and scalable two-stage methodology for the synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry. The prot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable two-stage methodology for the synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing procedural robustness, scalability, and high-fidelity replication. The synthesis is logically divided into two primary stages: (1) the preparation of the key intermediate, 2-amino-3-fluorobenzoic acid, from commercially available precursors, and (2) the subsequent cyclocondensation to yield the target benzoxazinone. This guide offers detailed, step-by-step protocols, process optimization insights, safety considerations, and integrated data visualization to ensure clarity and successful implementation.

Introduction and Strategic Overview

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The introduction of a fluorine atom, as in 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, making it a desirable target for drug discovery programs.

This document outlines a robust and scalable synthetic strategy that circumvents the challenges often associated with the direct synthesis of fluorinated heterocycles. Our approach is a two-part synthesis, beginning with the reliable production of the essential precursor, 2-amino-3-fluorobenzoic acid, followed by an efficient cyclization to form the final product.

Overall Synthetic Workflow

The pathway begins with the synthesis of 2-amino-3-fluorobenzoic acid via the oxidative cleavage of an intermediate, 7-fluoroisatin. This is followed by a direct and efficient cyclocondensation reaction with acetic anhydride.

Overall_Workflow 2-Fluoroaniline 2-Fluoroaniline Intermediate_A 2-Amino-3-fluorobenzoic acid 2-Fluoroaniline->Intermediate_A Multi-Step Synthesis (Protocols 1A-1C) Final_Product 8-fluoro-2-methyl-4H- 3,1-benzoxazin-4-one Intermediate_A->Final_Product Acetic Anhydride Cyclization (Protocol 2)

Figure 1: High-level overview of the two-stage synthetic strategy.

Part I: Scalable Synthesis of 2-Amino-3-fluorobenzoic Acid

The cornerstone of this synthesis is the reliable, large-scale production of 2-amino-3-fluorobenzoic acid. This intermediate is a valuable building block for various indole and acridine derivatives.[4] The following multi-step protocol is adapted from a well-established and validated procedure, optimized for yield and purity.[4][5]

Workflow for 2-Amino-3-fluorobenzoic Acid Synthesis

Intermediate_Synthesis cluster_0 Protocol 1A cluster_1 Protocol 1B cluster_2 Protocol 1C A 2-Fluoroaniline B N-(2-Fluorophenyl)-2- (hydroxyimino)acetamide A->B Chloral Hydrate, Hydroxylamine HCl C 7-Fluoroisatin B->C Concd. H₂SO₄, 90°C D 2-Amino-3-fluorobenzoic acid C->D H₂O₂, NaOH

Figure 2: Stepwise workflow for the synthesis of the key intermediate.

Protocol 1A: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

Rationale: This step forms the initial C-N and C-C bonds necessary for the subsequent cyclization. The use of chloral hydrate and hydroxylamine hydrochloride provides the glyoxylic acid oxime equivalent in situ.

  • Reagent Preparation (Solution A): In a 2-L, three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium sulfate (256.7 g, 1.80 mol), and 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol) in 1125 mL of water.[4]

  • Reagent Preparation (Solution B): In a separate 500-mL flask, slowly add 2-fluoroaniline (30 g, 0.27 mol) to a vigorously stirred mixture of water (150 mL) and concentrated hydrochloric acid (75 mL).[4]

  • Reaction: Add Solution B to Solution A in one portion. Heat the combined mixture to reflux with vigorous stirring. A white precipitate will form within 1-2 minutes.[4][5]

  • Quenching and Isolation: Immediately after precipitation begins, remove the heat source and rapidly cool the flask in an ice bath to room temperature (~20°C).[4][5]

  • Aging: Allow the mixture to stand at room temperature for 60 hours.

  • Filtration and Drying: Collect the precipitate by filtration, wash thoroughly with ice-cold water, and dry over phosphorus pentoxide (P₄O₁₀) to yield the product.

Protocol 1B: Synthesis of 7-Fluoroisatin

Rationale: This is an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type reaction) to form the isatin core. Concentrated sulfuric acid acts as both the catalyst and the solvent.

  • Reaction Setup: In a 250-mL, three-necked flask, add 100 mL of concentrated sulfuric acid. Heat the acid to 70°C.

  • Addition of Reactant: Over a period of 1 hour, add the N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (30.0 g, 0.165 mol) from Protocol 1A. The solution will turn deep red.[4][5]

  • Heating: Increase the temperature to 90°C and maintain for 60 minutes.[5]

  • Workup: Cool the mixture to room temperature in an ice bath. Rapidly pour the cooled solution into a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.[4][5]

  • Extraction: Separate the organic phase. Extract the aqueous phase twice more with 200 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over sodium sulfate, and remove the solvent under reduced pressure to obtain crude 7-fluoroisatin as an orange powder. This material is typically of sufficient purity for the next step.[4]

Protocol 1C: Synthesis of 2-Amino-3-fluorobenzoic acid

Rationale: This step involves an oxidative cleavage of the α-dicarbonyl system in the isatin ring. Hydrogen peroxide in a basic medium facilitates this transformation to yield the corresponding anthranilic acid derivative.

  • Reaction Setup: In a 500-mL, three-necked flask, dissolve 7-fluoroisatin (15.0 g, 0.09 mol) in 200 mL of 1 M aqueous sodium hydroxide solution.[4]

  • Oxidant Addition: Add 30% hydrogen peroxide solution (22 mL, ~0.20 mol) dropwise over 45 minutes. An exotherm will be observed, with the temperature rising to 30-40°C.[4][5] The reaction is typically complete after 1.5 hours, resulting in a clear, pale orange solution.[5]

  • Neutralization and Purification: Add 3 M hydrochloric acid to the reaction mixture until a pH of approximately 7.5 is reached. Treat the solution with activated charcoal, stir briefly, and filter.[5]

  • Precipitation: Further acidify the clear filtrate with concentrated hydrochloric acid to a pH of 1. A beige precipitate of 2-amino-3-fluorobenzoic acid will form.[5][6]

  • Isolation: Stir the slurry for one hour, then collect the product by filtration and dry thoroughly.

Process Optimization and Troubleshooting
Issue ObservedPotential CauseRecommended Solution
Dark, tar-like by-products form Incomplete dissolution of reactants before heating, leading to localized overheating.[5]Ensure all solids are fully dissolved with vigorous stirring before applying heat.[5]
Prolonged boiling during the reaction.[5]Limit the boiling time to the minimum required for complete conversion (typically 1-2 minutes is sufficient).[5]
Brown by-product accompanies precipitate Minor side reactions occurring at elevated temperatures.Rapidly cool the reaction mixture in an ice bath immediately after precipitation to minimize impurity formation.[5]

Part II: Synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

This final stage is a cyclocondensation reaction. The amino and carboxylic acid groups of the precursor react with acetic anhydride to form the heterocyclic benzoxazinone ring system.

Rationale: Acetic anhydride serves a dual purpose in this reaction. It acts as the source of the acetyl group that will become the 2-methyl group and the C2 carbon of the heterocycle, and it also functions as a powerful dehydrating agent, driving the cyclization to completion by removing the water formed during the reaction.[2][7]

Protocol 2: Cyclocondensation Reaction
  • Reaction Setup: In a 250-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzoic acid (0.01 mol, 1.55 g).

  • Reagent Addition: Add an excess of acetic anhydride (15 mL).[7]

  • Heating: Heat the mixture to reflux (approximately 140°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate:Hexane 1:1).[7]

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[7]

  • Purification: To the resulting solid or oil, add petroleum ether (40-60°C boiling range) and stir or sonicate to induce crystallization and wash away soluble impurities.[7]

  • Isolation: Collect the crystalline product by filtration. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.[7]

Final Product Data Summary

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Yield (Typical) 75-85%
Purity (by HPLC) >98%

digraph "Final_Step" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Intermediate" [label="2-Amino-3-fluorobenzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Reagent" [label="Acetic Anhydride\n(Excess, Reflux)"]; "Product" [label="8-fluoro-2-methyl-4H-\n3,1-benzoxazin-4-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Intermediate" -> "Product" [label=" Cyclocondensation"]; "Reagent" -> "Product" [style=dashed, arrowhead=none]; }

Figure 3: The final cyclocondensation step to yield the target compound.

Safety and Handling

  • Concentrated Acids (H₂SO₄, HCl): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Avoid contact with skin and eyes.

  • Acetic Anhydride: Corrosive and lachrymatory. Handle exclusively in a fume hood.

  • Exothermic Reactions: The oxidative cleavage (Protocol 1C) is exothermic. Ensure controlled, dropwise addition of the hydrogen peroxide and have an ice bath ready for cooling if necessary.

Conclusion

The two-stage synthesis detailed in this application note provides a clear, reliable, and scalable pathway for the production of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. By utilizing a validated protocol for the key 2-amino-3-fluorobenzoic acid intermediate and employing a classic, high-yielding cyclization method, researchers can confidently produce this valuable compound in quantities suitable for extensive research and development activities. The provided protocols and troubleshooting guides are designed to ensure high-purity material and reproducible results.

References

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196.
  • BenchChem. (n.d.). How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis. BenchChem Technical Support.
  • PrepChem. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. PrepChem.com.
  • BenchChem. (n.d.). Synthesis routes of 2-Amino-3-fluorobenzoic acid. BenchChem.
  • ChemicalBook. (2025). 2-Amino-3-fluorobenzoic acid Chemical Properties, Uses, Production. ChemicalBook.com.
  • Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-570. [Link]

  • Shaikh, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5727. [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Shaikh, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5727. [Link]

  • Al-Omary, F. A. M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 696-704. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 8-fluoro benzoxazinone reactions

Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for overcoming the unique synthetic challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for overcoming the unique synthetic challenges associated with 8-fluoro-1,4-benzoxazin-3-ones (key scaffolds in herbicide models and pharmaceutical development)[1].

Mechanistic Insight: The 8-Fluoro Challenge

The synthesis of 8-fluoro-1,4-benzoxazin-3-ones typically relies on the condensation of 2-amino-6-fluorophenol with an α-haloacyl halide. While the initial N-acylation proceeds smoothly, the subsequent intramolecular O-alkylation (ring closure) is notoriously difficult[2].

Causality: The fluorine atom at the 6-position of the phenol ring (which becomes the 8-position in the benzoxazinone) exerts two detrimental effects on the adjacent hydroxyl group:

  • Steric Hindrance: The bulky electron cloud of the fluorine atom physically blocks the trajectory of the electrophilic carbon during the favored exo-tet cyclization.

  • Inductive Deactivation: Fluorine’s high electronegativity pulls electron density away from the adjacent phenoxide oxygen, drastically reducing its nucleophilicity.

StericLogic A 8-Fluoro Substituent on Phenol B Physical Steric Bulk (Blocks exo-tet trajectory) A->B C High Electronegativity (Inductive electron withdrawal) A->C D Retarded Nucleophilicity of Adjacent Oxygen B->D C->D E Cyclization Failure / Stalled Reaction D->E F Intervention: Cs2CO3 + KI + 80°C E->F

Logical mapping of 8-fluoro steric hindrance and targeted chemical interventions.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the N-acylated intermediate. How do I force the cyclization? Diagnosis: The intermediate N-(3-fluoro-2-hydroxyphenyl)haloacetamide has formed, but the sterically hindered, deactivated phenolic oxygen cannot displace the aliphatic halide. Actionable Fix: You must enhance the nucleophilicity of the oxygen and provide sufficient thermal energy to overcome the steric activation barrier[3]. Switch from weak bases (like K₂CO₃ or Et₃N) to Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium cation creates a highly dissociated, "naked," and highly reactive phenoxide anion. Utilize a polar aprotic solvent (DMF) and elevate the temperature to 80 °C.

Q2: I am seeing a complex mixture of oligomers instead of the cyclized benzoxazinone. What went wrong? Diagnosis: This occurs when the rate of intermolecular alkylation outpaces intramolecular cyclization. Because the 8-fluoro group sterically hinders the adjacent oxygen, the activation energy for ring closure is unusually high. If you apply heat prematurely, the un-ionized phenolic oxygen will react intermolecularly with neighboring molecules. Actionable Fix: Separate the reaction into two distinct thermodynamic regimes. Perform the N-acylation strictly at 0 °C. Once complete, switch to the highly dissociative base (Cs₂CO₃) and heat rapidly to kinetically favor the intramolecular ring closure over intermolecular side reactions[4].

Q3: Can I use a different leaving group to accelerate the cyclization? Diagnosis: Chloroacetyl chloride is the industry standard, but the chloride leaving group is often not labile enough for a sterically hindered nucleophile. Actionable Fix: Substitute chloroacetyl chloride with bromoacetyl bromide. The bromide is a superior leaving group, lowering the activation energy required for the hindered phenoxide to achieve ring closure. Alternatively, add catalytic Potassium Iodide (KI) to a chloride intermediate to facilitate a Finkelstein reaction in situ.

Mechanism A 2-Amino-6-fluorophenol Nucleophilic NH2 Hindered OH B Acylation (0°C) Bromoacetyl bromide K2CO3, THF A->B C Intermediate N-(3-fluoro-2-hydroxyphenyl) bromoacetamide B->C D Cyclization (80°C) Cs2CO3, DMF KI (Catalytic) C->D E Product 8-Fluoro-1,4-benzoxazin-3-one D->E

Workflow for overcoming steric hindrance in 8-fluoro benzoxazinone synthesis.

Quantitative Data: Impact of Reaction Conditions on Cyclization

The following table summarizes the causal relationship between reaction conditions and the successful cyclization of the sterically hindered 8-fluoro intermediate.

Base (Equiv)SolventAdditiveTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃ (1.5)THFNone25< 15%Reaction stalls at intermediate; insufficient thermal energy.
K₂CO₃ (2.0)DMFNone8042%Moderate cyclization; competing intermolecular degradation.
Cs₂CO₃ (2.0)DMFNone8076%"Naked" phenoxide enhances nucleophilicity, driving closure.
Cs₂CO₃ (2.0) DMF KI (10 mol%) 80 91% Finkelstein catalysis overcomes steric activation barrier.

Self-Validating Experimental Protocol

Optimized Finkelstein-Assisted Synthesis of 8-Fluoro-2H-1,4-benzoxazin-3(4H)-one Objective: Achieve >85% yield of the sterically hindered cyclized product while suppressing intermolecular oligomerization.

Step 1: N-Acylation (Kinetic Control)

  • Dissolve 2-amino-6-fluorophenol (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Add K₂CO₃ (1.2 equiv) and cool the suspension to 0 °C using an ice bath.

    • Causality Check: Cooling is critical. The amino group is highly nucleophilic; keeping the temperature at 0 °C ensures selective N-acylation without premature, uncontrolled O-alkylation.

  • Dropwise add bromoacetyl bromide (1.1 equiv) over 15 minutes. Stir for 1 hour at 0 °C.

    • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a single intermediate spot.

Step 2: Solvent Exchange & Activation

  • Remove THF under reduced pressure at room temperature to prevent premature thermal degradation.

  • Redissolve the crude intermediate in anhydrous DMF (0.1 M).

Step 3: Finkelstein-Assisted Cyclization (Thermodynamic Control)

  • Add Cs₂CO₃ (2.0 equiv) and KI (0.1 equiv) to the DMF solution.

    • Causality Check: Cs₂CO₃ provides a highly dissociated phenoxide anion. KI facilitates a Finkelstein reaction, converting any unreacted aliphatic bromide to a highly reactive iodide, significantly lowering the activation energy for the sterically hindered ring closure.

  • Heat the mixture to 80 °C for 4 hours.

    • Validation: LCMS should show the exact mass of the cyclized 8-fluoro-1,4-benzoxazin-3-one [M+H]⁺ with no intermediate remaining.

Step 4: Workup

  • Quench with ice water, extract with EtOAc, and wash heavily with brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References[1] New Herbicide Models from Benzoxazinones: Aromatic Ring Functionalization Effects - uca.es -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ5RI6oT45zS-tyLh_irWfnjtTxBev-YYTM9GLM_pfk0RtxqN1UlCwMF9kkr5Rk2DKkP27Z8gnMiCMyiV0H003fxqO_TFEtRQJkm6f5_ReNdf55fIIQ0lfhvLmwZUaZdiDkVct--Nxj48EENA-R0UOQys=

[2] Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues - units.it - [3] Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - rsc.org - [4] WO2004099196A1 - Benzoxazinone derivatives, their preparation and use - google.com -

Sources

Optimization

Technical Support Center: Purification Challenges for Fluorinated 3,1-Benzoxazin-4-ones

Welcome to the Technical Support Center for heterocyclic synthesis and purification. Fluorinated 4H-3,1-benzoxazin-4-ones are highly valued intermediates in drug development (e.g., serine protease and human leukocyte ela...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. Fluorinated 4H-3,1-benzoxazin-4-ones are highly valued intermediates in drug development (e.g., serine protease and human leukocyte elastase inhibitors). However, their purification is notoriously difficult due to a combination of hydrolytic instability and the fluorous effect .

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure high-purity isolation of these sensitive scaffolds.

Diagnostic Workflow for Fluorinated Benzoxazinones

Before beginning purification, it is critical to assess the fluorine content of your target molecule to select the appropriate isolation strategy.

Workflow Start Crude Fluorinated Benzoxazinone Check High Fluorine Content? (e.g., CF3, C2F5) Start->Check FSPE Fluorous Solid-Phase Extraction (F-SPE) Check->FSPE Yes (Fluorous Effect) Recryst Recrystallization (Hexane/EtOAc) Check->Recryst No / Low F Pure Pure Product Isolated FSPE->Pure High Recovery Silica Deactivated Silica Gel (1% Et3N) Recryst->Silica Co-elution Issues Recryst->Pure High Purity Silica->Pure Gradient Elution

Diagnostic purification workflow for fluorinated 4H-3,1-benzoxazin-4-ones.

Troubleshooting Guide & Causal Analysis

Issue 1: Severe Degradation on Silica Gel (Hydrolytic Ring-Opening)

Symptom: Your TLC shows a clean product spot in the reaction mixture, but after running a standard normal-phase silica column, you recover a highly polar, broad band. NMR confirms the presence of an N-acylanthranilic acid derivative instead of the desired benzoxazinone.

Causality: 4H-3,1-benzoxazin-4-ones are highly susceptible to hydrolytic decomposition during silica gel chromatography [1]. The presence of strongly electron-withdrawing fluorine atoms (via inductive effects) significantly increases the electrophilicity of the C2 carbon on the oxazine ring. When the molecule adsorbs onto the silica stationary phase, acidic silanol groups (Si-OH) hydrogen-bond to the imine nitrogen or carbonyl oxygen, further polarizing the system. Ambient moisture in the solvent then acts as a nucleophile, irreversibly cleaving the ring.

G A Fluorinated 4H-3,1-Benzoxazin-4-one B Silica Gel Surface (Acidic Silanols) A->B Adsorption C H-Bonding & Activation of C=N / C=O B->C Catalysis D Nucleophilic Attack by H2O C->D Moisture E Hydrolytic Ring-Opening D->E Cleavage F N-Acylanthranilic Acid (Degradation Product) E->F Final State

Mechanism of silica-catalyzed hydrolytic ring-opening of benzoxazinones.

Solution: You must neutralize the acidic silanols. Switch to Triethylamine (Et₃N)-deactivated silica gel (See Protocol A) or utilize neutral alumina. Alternatively, bypass chromatography entirely using solid-phase synthesis reagents that self-release the product [2].

Issue 2: Severe Streaking and Poor Resolution

Symptom: The product streaks continuously across the TLC plate or co-elutes broadly across multiple column fractions, despite changing solvent polarities.

Causality: This is a manifestation of the "fluorous effect." Heavily fluorinated domains (e.g., -CF₃, -OCF₃) exhibit a unique phase behavior—they are both hydrophobic and lipophobic. On standard silica, the mismatch between the highly polarizable silica surface and the non-polarizable fluorous domains leads to erratic partitioning and severe streaking.

Solution: For highly fluorinated derivatives, standard silica will fail. Transition to Fluorous Solid-Phase Extraction (F-SPE) , which leverages specific fluorous-fluorous interactions to selectively retain the target molecule [3].

Quantitative Data: Comparison of Purification Methods

To aid in experimental design, the following table summarizes the expected performance of various purification matrices when applied to fluorinated benzoxazinones.

Purification MethodMatrix / SetupTypical Product Recovery (%)Hydrolytic Degradation (%)Best Use Case
Normal-Phase Silica Unmodified SiO₂30 - 50%40 - 70%Non-fluorinated, highly stable analogs only.
Deactivated Silica SiO₂ + 1% Et₃N75 - 85%< 5%Mildly fluorinated derivatives (e.g., single -F).
Fluorous SPE (F-SPE) Perfluoroalkyl-bonded SiO₂> 90%< 1%Highly fluorinated analogs (e.g., -CF₃, -C₂F₅).
Recrystallization Hexane / EtOAc / DCM60 - 80%0%Large scale synthesis, crystalline products.
Neutral Alumina Al₂O₃ (pH ~7.0)65 - 75%10 - 20%Acid-sensitive substrates where Et₃N is incompatible.

Validated Experimental Protocols

Protocol A: Chromatography on Deactivated Silica Gel

This protocol creates a self-validating system where the basic additive acts as both a silanol-masking agent and a peak-sharpening modifier.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add exactly 1% v/v Triethylamine (Et₃N) . Mix thoroughly.

  • Slurry Packing: Create a slurry of silica gel using the Et₃N-doped non-polar solvent (e.g., Hexane + 1% Et₃N). Pack the column and flush with at least 3 column volumes of the doped solvent to ensure complete neutralization of all acidic silanol sites.

  • Sample Loading: Dissolve your crude fluorinated benzoxazinone in a minimum volume of the doped solvent. Critical Note: Avoid using chloroform or un-stabilized dichloromethane for loading, as trace HCl in these solvents will immediately initiate ring-opening.

  • Elution: Run the column using a gradient of your Et₃N-doped solvent system.

  • Validation: Spot fractions on a TLC plate pre-treated with Et₃N vapor. The product should elute as a tight, circular spot under UV (254 nm) without streaking.

Protocol B: Fluorous Solid-Phase Extraction (F-SPE)

Use this protocol for highly fluorinated substrates where standard chromatography fails.

  • Cartridge Conditioning: Mount a perfluoroalkyl-bonded silica SPE cartridge. Condition the stationary phase by washing with 2 column volumes of a fluorophilic solvent (e.g., Methanol or THF), followed by 2 column volumes of a fluorophobic solvent (e.g., 80% MeOH/H₂O).

  • Sample Loading: Dissolve the crude reaction mixture in a minimum amount of DMF or DMSO and apply it to the cartridge.

  • Fluorophobic Wash: Elute with 3 column volumes of 80% MeOH/H₂O. Causality: Non-fluorinated impurities (unreacted anthranilic acid, coupling reagents) have no affinity for the fluorous stationary phase and will wash out entirely.

  • Fluorophilic Elution: Switch the mobile phase to 100% Methanol or THF. The fluorinated benzoxazinone, which was strongly retained by fluorous-fluorous interactions, will rapidly elute in a tight band [3].

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature below 40 °C to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse-Phase HPLC (RP-HPLC) to purify these compounds? A: Proceed with extreme caution. Standard RP-HPLC utilizes aqueous mobile phases (e.g., Water/Acetonitrile) often modified with TFA or Formic Acid. The combination of water and acid will rapidly hydrolyze the benzoxazinone core during the run. If RP-HPLC is mandatory, use a basic modifier (e.g., 0.1% Ammonium Hydroxide) and minimize the fraction holding time before lyophilization.

Q: Why does my compound decompose during rotary evaporation, even after a successful deactivated silica column? A: Thermal instability is a secondary challenge. Fluorinated benzoxazinones can undergo thermal degradation or react with trace nucleophiles concentrated during solvent removal. Always keep the water bath temperature below 40 °C, break the vacuum with dry Argon or Nitrogen, and store the isolated solid in a desiccator over P₂O₅.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: MDPI / PubMed Central (PMC) URL:[Link]

  • Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones Source: Beilstein Journals URL:[Link]

Troubleshooting

Technical Support Center: Benzoxazinone Handling &amp; Moisture Sensitivity

Welcome to the Technical Support Center for Benzoxazinoid (BXD) handling. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with these highly r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazinoid (BXD) handling. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with these highly reactive, moisture-sensitive secondary metabolites. Benzoxazinones—such as DIMBOA and DIBOA—are notorious for their rapid hydrolysis and degradation in aqueous environments. This guide synthesizes mechanistic causality, quantitative stability data, and field-proven protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic FAQs – The Causality of Moisture Sensitivity

Q1: Why do benzoxazinones degrade so rapidly during standard aqueous extraction? A: The instability of benzoxazinones is an evolutionary design for plant defense, operating as a two-component "mustard oil bomb" system[1]. In intact plant tissues, BXDs are stored safely in the vacuole as stable acetal glucosides (e.g., DIMBOA-Glc)[2]. However, when tissue is mechanically disrupted during extraction, endogenous


-glucosidases are released, rapidly hydrolyzing the glucosides into highly reactive aglucones (e.g., DIMBOA)[2]. These aglucones are highly sensitive to moisture; they undergo oxo-cyclo ring-chain tautomerism via a fast, reversible ring-opening reaction, followed by an irreversible ring contraction that expels formic acid to form stable benzoxazolinones (e.g., MBOA)[1].

Q2: How does pH influence the hydrolysis rate of benzoxazinone aglucones? A: The degradation of benzoxazinones is heavily base-catalyzed. The initial step of degradation requires the deprotonation of the hydroxamic acid moiety (N-OH)[3]. As the pH of the aqueous environment approaches or exceeds the pKa of the hydroxamic acid, the formation of the reactive phenolate/hydroxamate anion accelerates the ring-opening process[4]. Consequently, handling these compounds in neutral or basic moisture conditions leads to near-instantaneous degradation, necessitating strictly acidic or anhydrous conditions for preservation.

Q3: Can supramolecular chemistry prevent moisture-induced degradation? A: Yes. Recent advancements have demonstrated that host-guest complexation using Cucurbit[7]uril (CB7) can artificially stabilize downstream BXD degradation products, such as aminophenoxazinones (APO)[5]. CB7 encapsulates the protonated species of the molecule, shielding it from nucleophilic attack by water. This encapsulation significantly shifts the pKa of the molecule, allowing it to remain stable in aqueous media for prolonged periods without degrading[6].

Part 2: Mandatory Visualization – Degradation Pathway

The following diagram illustrates the causality of benzoxazinone degradation, highlighting the transition from stable storage molecules to moisture-sensitive intermediates.

BXD_Degradation BXD_Gluc Benzoxazinone Glucoside (e.g., DIMBOA-Glc) Stable BXD_Agl Benzoxazinone Aglucone (e.g., DIMBOA) Moisture-Sensitive BXD_Gluc->BXD_Agl β-Glucosidase + H2O RingOpen Ring-Opened Intermediate (Oxo-cyclo Tautomerism) BXD_Agl->RingOpen Ambient Moisture Deprotonation BXZ Benzoxazolinone (e.g., MBOA) Degradation Product RingOpen->BXZ Ring Contraction - Formic Acid

Benzoxazinone degradation pathway: Glucoside hydrolysis and ring contraction to benzoxazolinones.

Part 3: Quantitative Data – Stability & Kinetics

To design a self-validating protocol, you must understand the exact kinetic boundaries of your target compounds. The tables below summarize the half-lives and thermodynamic shifts of key benzoxazinoids.

Table 1: Half-Lives of Benzoxazinone Aglucones in Aqueous Media

Data demonstrates the extreme sensitivity of aglucones to pH variations[4],[3].

CompoundStructural ClasspH LevelTemperatureHalf-Life (

)
DIBOA Hydroxamic Acid4.075 °C~16 hours
DIBOA Hydroxamic Acid8.075 °C~4.5 minutes
DIMBOA N-O-Methylated6.025 °C~20 hours
DIMBOA N-O-Methylated7.525 °C~7 hours
Table 2: pKa Modulation via CB7 Supramolecular Complexation

Data illustrates the stabilization of BXD derivatives (APO) using Cucurbit[7]uril[6].

AnalyteStatepKa ValueBinding Affinity (

)
Stability in Water
APO Free Guest2.94 ± 0.30N/ARapid Degradation
CB7·APO Complexed (1:1)4.12 ± 0.15

Stable (>90 min)

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By controlling the pH and utilizing rapid desiccation, you arrest the causality of hydrolysis.

Protocol A: Moisture-Controlled Extraction of Intact Benzoxazinones from Plant Matrices

Objective: Extract intact aglucones (DIMBOA/DIBOA) while preventing moisture-driven ring contraction to MBOA/BOA[2].

  • Enzyme Inactivation via Flash Freezing: Immediately harvest plant tissue (e.g., maize or wheat seedlings) and submerge it in liquid nitrogen (

    
     °C). Causality: Halts all endogenous 
    
    
    
    -glucosidase activity.
  • Lyophilization: Lyophilize the frozen tissue for 48–72 hours until completely dry. Do not allow the tissue to thaw before drying.

  • Acidic Maceration: Grind the lyophilized tissue into a fine powder. Macerate the powder in high-purity water that has been strictly acidified to pH 3.0 using formic acid or 1% acetic acid. Causality: Acidification protonates the hydroxamic acid moiety, preventing the base-catalyzed oxo-cyclo tautomerism.

  • Centrifugation and Filtration: Centrifuge the homogenate at 10,000

    
     g for 15 minutes at 4 °C. Filter the supernatant through a 0.22 µm PTFE membrane.
    
  • Solid-Phase Extraction (SPE): Pass the filtrate through a pre-conditioned C18 SPE cartridge. Wash with acidified water (pH 3.0) and elute the benzoxazinones using 100% anhydrous methanol.

  • Storage: Evaporate the methanol under a gentle stream of ultra-high-purity nitrogen gas. Store the dried residue in amber glass vials at

    
     °C under an argon atmosphere.
    
Protocol B: Supramolecular Stabilization of Aminophenoxazinones (APO) using CB7

Objective: Enhance the aqueous stability of BXD degradation products for bioassays using host-guest complexation[5].

  • Preparation of Host Solution: Dissolve Cucurbit[7]uril (CB7) in ultra-pure water to achieve a concentration of 1.0 mM. Sonicate for 10 minutes to ensure complete dissolution.

  • Analyte Introduction: Dissolve the target aminophenoxazinone (APO) in a minimal volume of anhydrous DMSO (stock solution).

  • Complexation: Titrate the APO stock solution into the aqueous CB7 solution under continuous magnetic stirring to achieve a 1:1 molar ratio. Causality: The hydrophobic cavity of CB7 encapsulates the protonated APO, shielding it from nucleophilic water molecules.

  • Validation: Verify complexation via UV-Vis spectroscopy. A successful 1:1 inclusion complex will exhibit a distinct bathochromic shift and an increase in absorption intensity compared to free APO.

  • Application: The resulting stabilized aqueous solution can now be utilized in biological assays without the risk of rapid hydrolytic degradation.

Part 5: References

1.[2] Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids. SciELO. Available at: [Link] 2.[1] Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. PMC - National Institutes of Health. Available at:[Link] 3.[4] Benzoxazinoids in wheat allelopathy. AIR Unimi. Available at: [Link] 4.[3] Benzoxazinoids in rye allelopathy - from discovery to application in sustainable weed control and organic farming. SciSpace. Available at: [Link] 5.[5] Stability and pKa Modulation of Aminophenoxazinones and Their Disulfide Mimics by Host–Guest Interaction with Cucurbit[7]uril. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link] 6.[6] Stability and pKa Modulation of Aminophenoxazinones and Their Disulfide Mimics by Host–Guest Interaction with Cucurbit[7]uril. Direct Applications in Agrochemical Wheat Models. PMC - National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Spectral Analysis of Benzoxazinone Carbonyl Stretching Frequencies

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral data of benzoxazinone derivatives, with a focus on the characte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral data of benzoxazinone derivatives, with a focus on the characteristic carbonyl (C=O) stretching frequencies. By understanding the factors that influence these vibrational frequencies, researchers can gain valuable insights into the molecular structure and electronic environment of these important heterocyclic compounds. This guide will objectively compare the performance of FTIR spectroscopy in characterizing benzoxazinones against other carbonyl-containing molecules and provide supporting experimental data and protocols.

Introduction to FTIR Spectroscopy and the Benzoxazinone Carbonyl Group

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] The resulting spectrum is a unique "fingerprint" of the molecule, with characteristic peaks indicating the presence of specific functional groups.[1][3]

The carbonyl (C=O) group is particularly well-suited for FTIR analysis due to its strong dipole moment, which results in a very intense absorption band in the infrared spectrum.[4][5] This absorption typically occurs in the region of 1600-1850 cm⁻¹.[3]

Benzoxazinones are a class of heterocyclic compounds containing a fused benzene and oxazine ring.[6][7] A key structural feature of many biologically active benzoxazinones is the presence of a carbonyl group within the oxazine ring.[6][7] The precise frequency of the C=O stretching vibration in benzoxazinones provides valuable information about the electronic and steric environment of the carbonyl group, which can be influenced by substituents on the aromatic ring and the overall ring strain.

Factors Influencing Carbonyl Stretching Frequencies

The position of the carbonyl stretching band in an FTIR spectrum is highly sensitive to several factors, providing a wealth of structural information. Understanding these influences is crucial for accurate spectral interpretation.

Electronic Effects: Resonance and Induction
  • Resonance: Delocalization of π-electrons can significantly alter the bond order of the carbonyl group. In amides, for instance, the lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen, reducing the double bond character of the C=O bond and lowering its stretching frequency.[8][9] Conversely, conjugation with a C=C double bond or an aromatic ring also leads to a decrease in the C=O stretching frequency, typically by 15-40 cm⁻¹.[4][10]

  • Inductive Effects: The electronegativity of atoms attached to the carbonyl group can influence its stretching frequency. Electron-withdrawing groups, such as halogens, attached to the α-carbon increase the C=O stretching frequency by pulling electron density away from the carbonyl bond, thereby strengthening it.[4][8] Conversely, electron-donating groups can lower the frequency.[11]

Steric Effects: Ring Strain

Incorporating a carbonyl group into a strained ring system forces the bond angles to deviate from the ideal sp² hybridization (120°), leading to an increase in the s-character of the C=O bond.[10] This increased s-character strengthens the bond, resulting in a higher stretching frequency.[4][10] This effect is particularly pronounced in small rings, such as four- and five-membered lactams and lactones.

Hydrogen Bonding and Solvent Effects
  • Hydrogen Bonding: The formation of hydrogen bonds to the carbonyl oxygen lengthens and weakens the C=O bond, causing a decrease in its stretching frequency.[4][12] This effect is often observed in the spectra of carboxylic acids and in solutions containing protic solvents.

  • Solvent Polarity: The polarity of the solvent can also influence the carbonyl stretching frequency.[12][13][14] More polar solvents tend to stabilize the more polar resonance structure of the carbonyl group (with a partial negative charge on the oxygen), which can lead to a slight decrease in the stretching frequency.[15]

Experimental Protocol: FTIR Analysis of Benzoxazinone Derivatives

This section outlines a detailed, step-by-step methodology for acquiring high-quality FTIR spectra of benzoxazinone derivatives in both solid and solution phases.

Sample Preparation

Solid-State Analysis (KBr Pellet Method):

  • Grinding: Thoroughly grind 1-2 mg of the benzoxazinone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Solution-Phase Analysis:

  • Solvent Selection: Choose a solvent that is transparent in the carbonyl stretching region (e.g., chloroform, dichloromethane, or carbon tetrachloride). Ensure the solvent is of spectroscopic grade and dry.

  • Solution Preparation: Prepare a dilute solution of the benzoxazinone derivative (typically 1-5% w/v) in the chosen solvent.

  • Cell Loading: Carefully fill a liquid transmission cell (with appropriate window material, e.g., NaCl or KBr) with the prepared solution, ensuring no air bubbles are trapped in the light path.

  • Analysis: Place the loaded cell in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the pure solvent in the same cell before running the sample spectrum.

Data Acquisition
  • Instrument Setup: Turn on the FTIR spectrometer and allow it to stabilize.

  • Background Spectrum: Collect a background spectrum to account for atmospheric water and carbon dioxide, as well as any solvent absorbance in solution-phase analysis.

  • Sample Spectrum: Acquire the spectrum of the prepared sample.

  • Data Processing: The acquired interferogram is automatically converted to a spectrum via a Fourier transform.[1] The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Experimental workflow for solid- and solution-phase FTIR analysis.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the typical carbonyl stretching frequencies for various benzoxazinone derivatives and compares them with other common carbonyl-containing functional groups.

Compound ClassFunctional GroupTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Benzoxazinones 1,3-Benzoxazin-4-one1760 - 1780Ring strain, inductive effects from heteroatoms.
1,4-Benzoxazin-3-one1680 - 1700Resonance with the nitrogen lone pair (amide-like).
Comparison Compounds
Acid Chlorides-COCl1780 - 1820Strong inductive withdrawal by chlorine.[16]
Acid Anhydrides-(CO)O(CO)-1800-1850 & 1740-1790 (two bands)Asymmetric and symmetric stretching modes.[17]
Esters (acyclic)-COOR1735 - 1750Inductive effect of the oxygen atom.[18]
Aldehydes-CHO1720 - 1740Less electron donation than ketones.[10]
Ketones (acyclic)-COR1705 - 1725Alkyl group electron donation.[10]
Carboxylic Acids-COOH1700 - 1725 (dimer)Strong hydrogen bonding.[18]
Amides (acyclic)-CONH₂1630 - 1690 (Amide I band)Strong resonance donation from nitrogen.[17][18]
Lactones (5-membered)Cyclic Ester~1770Ring strain.[10]
Lactams (5-membered)Cyclic Amide~1700Ring strain and resonance.[11]

Analysis of Trends:

  • 1,3-Benzoxazin-4-ones vs. 1,4-Benzoxazin-3-ones: The significantly higher C=O stretching frequency in 1,3-benzoxazin-4-ones compared to their 1,4-isomers highlights the importance of the relative positions of the oxygen and nitrogen atoms. In the 1,4-isomer, the nitrogen is adjacent to the carbonyl group, allowing for strong resonance delocalization similar to an amide, which lowers the C=O bond order and frequency.[18] In the 1,3-isomer, the oxygen is adjacent to the carbonyl, leading to an ester-like electronic environment with a higher C=O frequency.

  • Benzoxazinones vs. Acyclic Analogues: The C=O frequencies in benzoxazinones are generally higher than their acyclic ester and amide counterparts. This can be attributed to the ring strain inherent in the heterocyclic system.

  • Reactivity Correlation: There is a general correlation between the C=O stretching frequency and the reactivity of the carbonyl group towards nucleophiles.[17] Functional groups with higher C=O frequencies, such as acid chlorides and anhydrides, are typically more reactive.[17]

Influence_Factors cluster_increase Factors Increasing Frequency cluster_decrease Factors Decreasing Frequency CO_Freq C=O Stretching Frequency Inductive_Withdrawal Inductive Effect (e.g., -Cl, -OR) Inductive_Withdrawal->CO_Freq + Ring_Strain Ring Strain (e.g., 4- or 5-membered rings) Ring_Strain->CO_Freq + Resonance Resonance (e.g., amides, conjugation) Resonance->CO_Freq - H_Bonding Hydrogen Bonding (e.g., carboxylic acids, protic solvents) H_Bonding->CO_Freq -

Caption: Key factors influencing the carbonyl stretching frequency in FTIR spectroscopy.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of benzoxazinone derivatives. The position of the carbonyl stretching frequency provides a sensitive probe into the electronic and steric environment of this crucial functional group. By comparing the C=O frequencies of different benzoxazinone isomers and contrasting them with other carbonyl-containing compounds, researchers can deduce valuable information regarding resonance, inductive effects, and ring strain. A thorough understanding of these principles, combined with robust experimental protocols, enables the confident characterization of novel benzoxazinone-based molecules in academic and industrial research settings.

References

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC. [Link]

  • FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution | Spectroscopy Online. [Link]

  • Combined IR/NIR and DFT Calculations Analysis of the Solvent Effects on Frequencies and Intensities of the Fundamental and Overtones of the C=O Stretching Vibrations of Acetone and 2-Hexanone. - ResearchGate. [Link]

  • Combined IR/NIR and Density Functional Theory Calculations Analysis of the Solvent Effects on Frequencies and Intensities of the Fundamental and Overtones of the C O Stretching Vibrations of Acetone and 2-hexanone - PubMed. [Link]

  • Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

  • IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. [Link]

  • SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA - DTIC. [Link]

  • SYNTHESIS AND EVALUATION OF NOVEL BENZOXAZINONE DERIVATIVES - Jetir.Org. [Link]

  • Why is the carbonyl stretching frequency of ester is greater than amide? - Quora. [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules - IntechOpen. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. [Link]

  • Synthesis of benzoxazinone derivative 6. - ResearchGate. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI. [Link]

  • Construction of Benzoxazinones from Anilines and Their Derivatives - American Chemical Society. [Link]

  • FTIR spectra of benzoxazine monomers (a) and polymers (b). - ResearchGate. [Link]

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Comparative

A Comparative Guide to the Reactivity of 8-Fluoro vs. 6-Fluoro-2-Methyl-4H-3,1-Benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical properties, metabolic stability, and biological activity. Among these scaffolds, the 2-methyl-4H-3,1-benzoxazin-4-one core is of significant interest. This guide provides an in-depth comparison of the chemical reactivity of two key fluorinated isomers: 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one and 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and predicting their behavior in biological systems.

The Decisive Role of Fluorine Positioning: A Tale of Two Isomers

The primary reaction pathway for 2-methyl-4H-3,1-benzoxazin-4-ones involves nucleophilic attack at the electrophilic C4-carbonyl carbon, leading to a ring-opening via nucleophilic acyl substitution.[1][2] The reactivity of this carbonyl group is significantly influenced by the electronic effects of substituents on the benzene ring. The position of the highly electronegative fluorine atom, therefore, becomes a critical determinant of the molecule's susceptibility to nucleophilic attack.

The reactivity of these isomers is governed by a delicate interplay of fluorine's strong electron-withdrawing inductive effect (-I) and its weaker, position-dependent electron-donating mesomeric (resonance) effect (+M).[3]

  • 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one: In this isomer, the fluorine atom is situated para to the oxygen atom of the ester group and meta to the C4-carbonyl carbon. Its strong -I effect withdraws electron density from the entire aromatic ring, thereby increasing the electrophilicity of the C4-carbonyl carbon and making it more susceptible to nucleophilic attack. The +M effect of fluorine, which would counteract this, is less pronounced at the meta position relative to the carbonyl group.

  • 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one: Here, the fluorine atom is positioned ortho to the nitrogen atom and meta to the C4-carbonyl carbon. Similar to the 6-fluoro isomer, the dominant -I effect of the fluorine atom enhances the electrophilicity of the C4-carbonyl. However, the proximity of the fluorine atom to the heteroatoms of the oxazinone ring might also influence the overall electron distribution and steric accessibility of the reaction center.

Based on these electronic considerations, it is hypothesized that the 6-fluoro isomer would exhibit a higher reactivity towards nucleophiles due to the more effective electron-withdrawing influence of the fluorine atom on the C4-carbonyl group.

Visualizing the Electronic Effects

electronic_effects cluster_6F 6-Fluoro Isomer cluster_8F 8-Fluoro Isomer 6F_structure 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one 6F_effects Fluorine at C6: - Strong -I effect enhances C4 electrophilicity. - Weaker +M effect at meta position to C=O. 6F_structure->6F_effects Electronic Influence 6F_reactivity Predicted Higher Reactivity 6F_effects->6F_reactivity Leads to 8F_structure 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one 8F_effects Fluorine at C8: - Strong -I effect enhances C4 electrophilicity. - Potential for steric hindrance and through-space effects. 8F_structure->8F_effects Electronic & Steric Influence 8F_reactivity Predicted Lower Reactivity 8F_effects->8F_reactivity Leads to

Caption: Electronic and steric influences of fluorine on reactivity.

Comparative Reactivity Data (Hypothetical)

Parameter6-Fluoro Isomer8-Fluoro IsomerRationale
Predicted Relative Rate of Nucleophilic Attack HigherLowerThe -I effect of fluorine at C6 is expected to have a more pronounced impact on the electrophilicity of the C4 carbonyl compared to the C8 position.
Carbonyl Carbon Electrophilicity More ElectrophilicLess ElectrophilicThe electron-withdrawing effect is more effectively transmitted to the C4 position from the C6 position.
Stability of Tetrahedral Intermediate Less StableMore StableA more electrophilic starting material leads to a less stable, higher-energy intermediate.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, a standardized experimental protocol is essential. A competitive reaction or parallel kinetic studies monitoring the rate of nucleophilic ring-opening would provide definitive data.

Objective:

To quantitatively compare the reaction rates of 6-fluoro- and 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one with a model nucleophile, such as benzylamine.

Materials:
  • 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • Benzylamine

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

Methodology:

Part 1: Synthesis of Starting Materials

The synthesis of both fluoro-isomers can be achieved by refluxing the corresponding fluoro-anthranilic acid with acetic anhydride.[4][5]

  • Step 1: Acylation. To a solution of the respective fluoro-anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0°C.

  • Step 2: Cyclization. Stir the reaction mixture at room temperature for a specified period, then heat to reflux to induce cyclization.

  • Step 3: Isolation and Purification. After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

  • Step 4: Characterization. Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Kinetic Experiment

  • Preparation of Stock Solutions: Prepare stock solutions of each benzoxazinone isomer, benzylamine, and the internal standard in acetonitrile at known concentrations.

  • Reaction Setup: In a thermostated reaction vessel, equilibrate a solution of the benzoxazinone isomer and the internal standard in acetonitrile.

  • Initiation of Reaction: Initiate the reaction by adding a precise volume of the benzylamine stock solution.

  • Time-course Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a large volume of mobile phase).

  • HPLC Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the remaining benzoxazinone and the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the benzoxazinone versus time and determine the initial reaction rate. The experiment should be repeated for both isomers under identical conditions.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Part 1: Synthesis cluster_kinetics Part 2: Kinetic Study start Fluoro-anthranilic Acid + Acetic Anhydride acylation Acylation start->acylation cyclization Cyclization acylation->cyclization purification Isolation & Purification cyclization->purification characterization Characterization (NMR, MS) purification->characterization stock_prep Prepare Stock Solutions characterization->stock_prep Use in Kinetic Study reaction_setup Thermostated Reaction with Internal Standard stock_prep->reaction_setup initiation Add Nucleophile (Benzylamine) reaction_setup->initiation monitoring Time-course Sampling & Quenching initiation->monitoring analysis HPLC Analysis monitoring->analysis data_analysis Determine Reaction Rates analysis->data_analysis

Caption: Workflow for synthesis and kinetic analysis.

Conclusion

The positional isomerism of the fluorine atom in 2-methyl-4H-3,1-benzoxazin-4-one has a profound impact on its chemical reactivity. Theoretical considerations strongly suggest that the 6-fluoro isomer is more susceptible to nucleophilic attack at the C4-carbonyl than the 8-fluoro isomer due to more favorable electronic effects. This predicted difference in reactivity has significant implications for the design of synthetic routes and the development of novel therapeutics. The proposed experimental protocol provides a robust framework for the empirical validation of these predictions, offering valuable insights for researchers in the field of medicinal chemistry.

References

  • Prousis, K. C., et al. (2013). Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][1][3]oxazin-4-one under Microwave Irradiation Conditions. Journal of Heterocyclic Chemistry, 50(S1), E233-E240.

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link].

  • Ibrahim, S. I., et al. (2013). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research, 15, 28-39.
  • Párkányi, C., et al. (1992). Benzoxazinone synthesis. An organic chemistry experiment.
  • Welch, J. T. (1991). The Effects of Selective Fluorination on Reactivity in Organic and Bioorganic Chemistry. Tetrahedron, 47(14-15), 2477-2500.
  • Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 555-573.
  • Al-Obaid, A. M., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Kumar, A., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5036.
  • Aly, A. A., & El-Sayed, R. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Egyptian Journal of Chemistry, 64(10), 5677-5685.
  • ChemTalk. (2024). Nucleophilic Acyl Substitution. Available at: [Link].

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link].

  • Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58.
  • Madkour, H. M. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ARKIVOC, 2004(1), 36-54.
  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1369324.
  • Chad's Prep. (2021). Nucleophilic Acyl Substitution Mechanisms: All Three | Organic Chemistry 20.3. Available at: [Link].

  • Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah.
  • ResearchGate. Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. Available at: [Link].

  • Abdollahi, S., & Shariat, M. (2005).

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Validation

Structural Elucidation of 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one: A Comparative Guide to Modern Crystallography

An in-depth technical comparison guide for determining the 3D atomic structure of small molecule pharmaceutical intermediates, focusing on 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one . In drug development and synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for determining the 3D atomic structure of small molecule pharmaceutical intermediates, focusing on 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one .

In drug development and synthetic chemistry, understanding the exact three-dimensional conformation and solid-state packing of a molecule is non-negotiable. For fluorinated heterocycles like 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (CAS: 1044749-59-8), the highly electronegative fluorine atom significantly alters the molecule's electrostatic potential, lipophilicity, and intermolecular hydrogen-bonding networks.

Historically, determining the precise orientation of such molecules relied entirely on growing large single crystals. Today, the landscape of structural biology and chemistry has been revolutionized by cryogenic electron microscopy (cryo-EM) techniques. This guide provides an objective, data-backed comparison of three primary crystallographic methods—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —to help researchers select the optimal workflow for small molecule structure determination.

Methodological Comparison & Mechanistic Causality

To choose the right analytical tool, one must understand the underlying physics of how radiation interacts with the sample.

Single-Crystal X-Ray Diffraction (SC-XRD): The Traditional Gold Standard

SC-XRD relies on the scattering of X-ray photons by the electron clouds of atoms. Because scattering power is proportional to the atomic number (


), heavy atoms diffract strongly.
  • The Causality of Limitations: Because X-rays interact relatively weakly with matter, a massive number of unit cells must be aligned perfectly to produce a detectable signal. This strictly requires large, well-ordered crystals (typically >10 µm). Furthermore, because hydrogen atoms possess only a single electron, they diffract X-rays very weakly. In SC-XRD, hydrogen positions are almost always geometrically inferred rather than directly observed.

Microcrystal Electron Diffraction (MicroED): The Disruptive Alternative

MicroED utilizes a transmission electron microscope (TEM) operating at cryogenic temperatures to shoot a beam of electrons at a sample [1].

  • The Causality of Superiority: Electrons interact with matter approximately 10,000 times more strongly than X-rays. This intense interaction allows researchers to collect high-resolution diffraction data from nanocrystals as small as 100 nm—sizes that would produce zero signal in an X-ray diffractometer [2]. Crucially, electrons scatter from the electrostatic potential of the atom (both the positively charged nucleus and the electron cloud). This makes MicroED exceptionally sensitive to light atoms, allowing for the direct observation of hydrogen atom positions, which is vital for mapping the hydrogen-bond network around the fluorine atom in 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: The Fallback

When a compound crashes out of solution as an amorphous-looking microcrystalline powder and MicroED is unavailable, PXRD is used.

  • The Causality of Complexity: Instead of a 3D diffraction grid, PXRD collapses all diffraction data into a 1D profile. Because 3D information is lost to peak overlap, solving the structure requires complex ab initio computational modeling and Rietveld refinement. It is prone to ambiguity and cannot reliably resolve subtle conformational disorders.

Quantitative Performance Data

The following table summarizes the experimental parameters and performance metrics of the three techniques when applied to small organic molecules like benzoxazinones.

ParameterSC-XRDMicroEDPXRD (Rietveld)
Minimum Crystal Size > 10 µm~ 0.1 µm (100 nm)Microcrystalline powder
Sample Quantity Required ~ 1 – 5 mg< 0.1 mg~ 10 – 50 mg
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 Å> 1.2 Å (Often ambiguous)
Hydrogen Visibility Poor (Geometrically inferred)Excellent (Directly observed)None
Data Collection Time 2 – 24 hours2 – 10 minutes1 – 12 hours
Primary Challenge Crystal growth bottleneckDynamical scattering effectsSevere peak overlap

Decision Workflow for Structural Elucidation

G Start Synthesized Compound (8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one) CheckCrystal Are well-ordered crystals > 10 µm available? Start->CheckCrystal SCXRD Single-Crystal XRD (SC-XRD) CheckCrystal->SCXRD Yes CheckCryo Access to Cryo-TEM for MicroED? CheckCrystal->CheckCryo No MicroED Microcrystal Electron Diffraction (MicroED) CheckCryo->MicroED Yes PXRD Powder XRD (Rietveld Refinement) CheckCryo->PXRD No

Caption: Decision workflow for selecting the optimal crystallographic technique for small molecules.

Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, where each step includes a mechanistic rationale to guarantee data quality.

Protocol A: MicroED Sample Preparation and Data Collection

This protocol is optimized for extracting structures directly from synthetic powder without recrystallization [3].

  • Sample Grinding: Place ~0.5 mg of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one powder between two glass slides. Gently apply shear force to crush the microcrystals into nanocrystals.

    • Causality: Crystals thicker than ~300 nm will absorb the electron beam, leading to severe dynamical scattering (multiple scattering events) which distorts reflection intensities and ruins the structure solution.

  • Grid Application: Dust the crushed powder onto a glow-discharged holey carbon copper TEM grid. Shake off excess material.

  • Cryo-Cooling: Plunge the grid into liquid nitrogen and transfer it to the TEM (e.g., Thermo Fisher Talos Arctica) using a cryo-transfer holder.

    • Self-Validation: Maintaining the sample at 77 K (or lower) dramatically reduces the Debye-Waller factor (thermal vibrations of the atoms). This sharpens high-resolution diffraction spots and mitigates radiation damage caused by the high-energy electron beam.

  • Continuous Rotation Data Collection: Locate a target nanocrystal in imaging mode. Switch to diffraction mode and continuously rotate the stage at a constant rate (e.g., 0.5°/second) while recording a movie on a fast CMOS camera.

    • Self-Validation: Static electron diffraction yields partial reflections that are impossible to integrate accurately. Continuous rotation ensures that each reflection completely passes through the Ewald sphere, yielding accurate, integrated intensities comparable to SC-XRD data.

Protocol B: SC-XRD Crystallization and Data Collection

If large crystals can be grown, SC-XRD remains a highly reliable method.

  • Vapor Diffusion Crystallization: Dissolve 5 mg of the compound in a minimum volume of a good solvent (e.g., dichloromethane). Place this vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes). Allow vapor equilibration over 3–7 days.

  • Crystal Mounting: Select a pristine, block-like crystal (>20 µm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass matrix when frozen, preventing the crystal from moving during data collection.

  • Data Acquisition: Transfer the loop to the diffractometer equipped with a cold nitrogen stream (100 K). Collect a full sphere of data using Cu-Kα or Mo-Kα radiation.

  • Integration and Refinement: Integrate the frames using standard software (e.g., APEX or XDS). Solve the phase problem using intrinsic phasing and refine the heavy atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Conclusion

For routine analysis where large crystals are easily obtained, SC-XRD remains the industry standard. However, for challenging synthetic intermediates like 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one—which may resist forming large crystals and where mapping the exact hydrogen-bonding network around the fluorine atom is desired—MicroED provides a vastly superior, rapid alternative. By bypassing the crystallization bottleneck entirely and offering direct visualization of hydrogen atoms, MicroED is rapidly becoming the premier tool in the modern pharmaceutical structural biology pipeline.

References

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., ... & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587-1592. Available at: [Link]

  • Bruhn, J. F., Scapin, G., Cheng, A., Mercado, B. Q., Waterman, R., Ganesh, T., ... & Carragher, B. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences, 8, 648603. Available at: [Link]

  • Zhang, Y., Martynowycz, M. W., & Gonen, T. (2025). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. Molecular Pharmaceutics, 22(3), 1024-1031. Available at: [Link]

Comparative

UV-Vis absorption spectra of fluorinated benzoxazinones

Comprehensive Comparison Guide: UV-Vis Absorption Spectra and Photophysical Properties of Fluorinated Benzoxazinones For researchers and drug development professionals, benzoxazinones represent a highly versatile class o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: UV-Vis Absorption Spectra and Photophysical Properties of Fluorinated Benzoxazinones

For researchers and drug development professionals, benzoxazinones represent a highly versatile class of heterocyclic compounds. They serve as the structural backbone for protoporphyrinogen IX oxidase (PPO) inhibitors in agrochemicals, high-performance low-dielectric (low-k) polymers, and highly sensitive fluorescent probes.

However, the true photophysical potential of these molecules is unlocked through targeted fluorination. The introduction of fluorine atoms or trifluoromethyl (


) groups fundamentally alters the UV-Vis absorption spectra, emission profiles, and molar absorptivity of the benzoxazinone core. This guide objectively compares the photophysical performance of fluorinated benzoxazinones against non-fluorinated analogs and traditional coumarins, providing actionable, self-validating experimental protocols for your laboratory.

Mechanistic Insights: The Causality of Fluorination

To understand the UV-Vis absorption shifts in fluorinated benzoxazinones, one must analyze the dual nature of fluorine's electronic effects. Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). However, when positioned directly on the aromatic ring, its lone pairs can also participate in resonance donation (+M).

  • HOMO-LUMO Modulation: The strong electron-withdrawing nature of fluorine—and particularly the

    
     group—lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO). This reduction in the HOMO-LUMO energy gap typically results in a bathochromic (red) shift in both UV-Vis absorption and fluorescence emission spectra.
    
  • Steric Disruption and Hypsochromic Shifts: Causality in molecular design is not strictly linear. If a bulky fluorinated group (such as an ortho-positioned

    
    ) is introduced, it can induce severe steric hindrance. This forces the molecule out of planarity, disrupting the extended 
    
    
    
    -conjugation. The result is an unexpected hypsochromic (blue) shift and a potential decrease in molar absorptivity, a phenomenon frequently observed in the synthesis of fluorinated polybenzoxazine chains[1].
  • Anomalous Stokes Shifts: Benzoxazinone derivatives are renowned for their massive Stokes shifts—sometimes reaching up to 183 nm—vastly outperforming traditional coumarin dyes[2]. Fluorination stabilizes the excited state dipole, further exaggerating this shift and minimizing self-absorption errors in fluorescence microscopy.

Comparative Performance Data

The following table synthesizes the photophysical metrics of various benzoxazinone classes. Data parameters are benchmarked in polar aprotic solvents (e.g., THF) to standardize solvatochromic effects.

Compound ClassRepresentative SubstitutionAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Molar Absorptivity (

)
Primary Industrial Application
Non-Fluorinated Benzoxazinone 7-Amino-2H-1,4-benzoxazin-2-one340 - 360430 - 450~90~25,000Baseline Fluorescent Probe
Mono-Fluorinated Benzoxazinone 6-Fluoro-7-amino-benzoxazinone365 - 380470 - 490~105~32,000PPO Inhibitors / Agrochemicals[3]
Trifluoromethylated Benzoxazinone 3-(

)-benzoxazinone
320 - 340490 - 520~170~18,000Low-k Dielectric Resins[4]
Alternative (Coumarin) 7-Amino-4-methylcoumarin340 - 350440 - 450~100~16,000Optical Brighteners

Data Interpretation: While coumarins offer reliable fluorescence, mono-fluorinated benzoxazinones provide superior molar absorptivity (


), meaning they absorb light more efficiently at their 

. Conversely, trifluoromethylated variants sacrifice some absorptivity due to steric twisting but yield exceptional Stokes shifts and thermal stability, making them ideal for high-temperature polymer applications[5].

Self-Validating Experimental Protocol: UV-Vis & Fluorescence Characterization

To ensure reproducibility and scientific integrity, the following protocol incorporates internal validation steps to prevent artifacts such as self-quenching or solvent scattering.

Phase 1: Sample Preparation & Concentration Control
  • Solvent Selection: Use strictly spectroscopic-grade Tetrahydrofuran (THF) or Ethanol. Causality: Trace impurities or water in lower-grade solvents can induce hydrogen bonding with the benzoxazinone nitrogen, artificially shifting the

    
    .
    
  • Concentration Limits: Prepare a stock solution and dilute to exactly

    
     M. Causality: At concentrations 
    
    
    
    M, the planar heterocyclic cores of benzoxazinones are highly susceptible to
    
    
    stacking. This induces excimer formation, leading to self-quenching and a distortion of the Beer-Lambert linear relationship.
Phase 2: UV-Vis Absorption Measurement
  • Cuvette Selection: Utilize matched quartz cuvettes (10 mm path length). Causality: Standard optical glass absorbs strongly below 340 nm. Because trifluoromethylated benzoxazinones often exhibit

    
     transitions around 320 nm, quartz is mandatory to prevent baseline masking.
    
  • Baseline Validation: Run a dual-beam baseline correction using pure solvent in both the reference and sample cells. The absorbance should read

    
     across the 200–800 nm range.
    
  • Measurement: Scan the sample from 200 nm to 800 nm. Record the primary absorption maximum (

    
    ) and calculate the molar absorptivity (
    
    
    
    ) using the Beer-Lambert law:
    
    
    .
Phase 3: Fluorescence & Stokes Shift Calculation
  • Excitation Targeting: Set the fluorometer's excitation wavelength exactly to the UV-Vis

    
     determined in Phase 2.
    
  • Internal Standard Validation: Before measuring the sample, run a known standard (e.g., Rhodamine 101 or Quinine Sulfate in 0.1 M

    
    ). This validates that the instrument's photomultiplier tube (PMT) is calibrated correctly across the visible spectrum.
    
  • Emission Scanning: Record the emission spectrum from

    
     nm up to 700 nm. Calculate the Stokes shift (
    
    
    
    ).

Experimental Workflow Visualization

The logical progression of synthesizing, preparing, and validating the photophysical properties of these compounds is mapped below.

G A Fluorinated Benzoxazinone B Sample Prep (10⁻⁵ M in THF) A->B Dissolve C UV-Vis Absorption (200-800 nm) B->C Quartz Cuvette D Fluorescence Emission B->D Excitation E Data Synthesis: Stokes Shift & ε C->E λ_max D->E Emission λ

Photophysical characterization workflow for fluorinated benzoxazinones.

Conclusion & Application Strategy

When selecting a benzoxazinone scaffold, the choice of fluorination must align with the end goal. If the objective is to create a highly sensitive biological probe, mono-fluorination is optimal as it maximizes molar absorptivity and pushes the emission into the visible spectrum (reducing background cellular autofluorescence). Conversely, if the goal is to synthesize a robust, heat-resistant UV absorber for industrial polymers or low-k dielectrics[6], trifluoromethylation is the superior choice due to its massive Stokes shift and enhanced thermal stability[7].

References

  • Synthesis and Fluorescence Analysis of 3-Substituted 7-Dialkylamino-2H-1,4-benzoxazin-2-ones. R Discovery. 2

  • Elaine CUNHA | Federal University of Lavras. ResearchGate. 3

  • Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. NYCU. 4

  • Benzoxazinone UV Absorber - Tintoll. UVAbsorber.com.6

  • EP1972624A1 - Benzoxazinones and their use as ultraviolet light absorbers. Google Patents. 5

  • FTIR spectra of (a) FAEN-NH2 and (b) FAEN-Bz. ResearchGate. 1

  • Synthesis and Characterization of Partially Fluorinated Polybenzoxazine Resins Utilizing Octafluorocyclopentene as a Versatile Building Block. ResearchGate. 7

Sources

Validation

Comparing synthetic yields of benzoxazinone derivatives

The synthesis of benzoxazinone derivatives—a privileged heterocyclic scaffold with profound applications in medicinal chemistry, agrochemicals, and materials science—has undergone a significant methodological evolution....

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of benzoxazinone derivatives—a privileged heterocyclic scaffold with profound applications in medicinal chemistry, agrochemicals, and materials science—has undergone a significant methodological evolution. Historically, accessing these structures required harsh conditions and prolonged reaction times, often resulting in suboptimal yields. Today, the landscape is dominated by high-efficiency, eco-friendly, and catalytically driven methodologies.

As a Senior Application Scientist, I have compiled this comprehensive guide to objectively compare the synthetic yields, mechanistic pathways, and operational efficiencies of modern benzoxazinone synthesis. This guide is designed to help researchers select the optimal synthetic route based on their specific yield requirements, substrate scope, and environmental constraints.

Mechanistic Divergence in Benzoxazinone Assembly

The core challenge in benzoxazinone synthesis is achieving highly regioselective ring closure while suppressing competitive side reactions (e.g., the formation of open-chain diamides or thermal degradation). The choice of energy source, solvent environment, and catalytic activation dictates the thermodynamic and kinetic success of this cyclodehydration.

G cluster_methods Synthetic Methodologies Start Precursors (Anthranilic Acid / 2-Aminophenol) Trad Traditional Reflux (Solvent + Heat) Start->Trad Acyl Chlorides (Prolonged) MW Microwave-Assisted (Cyanuric Chloride / DMF) Start->MW Dicarboxylic Acids (Rapid Heating) Green Green Chemistry (DES / Biocatalysts) Start->Green Bromoalkanoates (H-Bond Activation) Metal Metal Catalysis (Pd/Rh + CO Surrogate) Start->Metal N-(o-Bromoaryl)amides (C-H Activation) Prod Benzoxazinone Scaffold (High-Value Heterocycle) Trad->Prod Yield: 45-60% Time: 12h - 7d MW->Prod Yield: 79-85% Time: 1.5 - 10 min Green->Prod Yield: 85-95% Time: 2 - 24h Metal->Prod Yield: 63-78% Time: 12 - 24h

Figure 1: Comparative synthetic workflows and yield metrics for benzoxazinone assembly.

Methodological Comparison & Causality Analysis

Traditional Condensation & Dehydrative Cyclization

Conventional syntheses typically involve the condensation of anthranilic acid derivatives with acyl chlorides, followed by dehydrative cyclization using agents like pyridine or cyanuric chloride[1].

  • The Yield Bottleneck: These reactions often require prolonged refluxing (up to a week). The extended thermal stress promotes the degradation of sensitive intermediates and shifts the equilibrium toward uncyclized byproducts, capping overall yields at 45–60% [1].

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has revolutionized heterocycle synthesis by providing instantaneous, volumetric heating. When coupling anthranilic acid derivatives with aromatic dicarboxylic acid dihalides in the presence of cyanuric chloride and N,N-Dimethylformamide (DMF), yields surge to 79–85% [2].

  • Mechanistic Causality: DMF possesses a high dielectric constant (loss tangent), allowing it to rapidly convert microwave energy into heat. This localized superheating overcomes the activation energy barrier for the cyclodehydration step in minutes, kinetically outcompeting the formation of degradation products[2].

Green Chemistry: Deep Eutectic Solvents (DES)

The transition toward sustainable chemistry has introduced Deep Eutectic Solvents (DES), such as choline chloride/urea mixtures, for the synthesis of 1,4-benzoxazin-3-ones from 2-aminophenols and 2-bromoalkanoates. This method achieves exceptional yields of up to 95% at room temperature.

  • Mechanistic Causality: The DES acts as both the solvent and a supramolecular catalyst. The urea network forms strong hydrogen bonds with the carbonyl oxygen of the bromoalkanoate, increasing its electrophilicity. This lowers the transition state energy for the nucleophilic attack by the amine, enabling high-yielding cyclization without external toxic bases.

Transition-Metal Catalyzed Carbonylation

Advanced structural derivatization often utilizes Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides. Using paraformaldehyde as a solid carbon monoxide (CO) surrogate, this method yields 63–78% [3].

  • Mechanistic Causality: Direct use of CO gas can poison Pd catalysts at high pressures. Paraformaldehyde slowly depolymerizes under the reaction conditions, providing a steady, low concentration of CO in situ. This controlled release facilitates efficient oxidative addition and migratory insertion while preserving catalyst turnover[3].

Quantitative Yield & Condition Matrix

The following table synthesizes the quantitative performance metrics of the discussed methodologies to aid in protocol selection.

Synthetic MethodologyPrimary PrecursorsCatalyst / Solvent SystemReaction TimeTemp (°C)Average Yield (%)Key Advantage
Traditional Reflux Anthranilic acid + Acyl chloridesCyanuric chloride / Toluene12 h – 7 days110 (Reflux)45 – 60%Uses standard, inexpensive bench reagents.
Microwave-Assisted Anthranilic acid + DihalidesCyanuric chloride / DMF1.5 – 10 minMW (350W)79 – 85%Drastic reduction in reaction time; high purity.
Green Synthesis (DES) 2-Aminophenol + 2-BromoalkanoatesCholine Chloride : Urea (1:2)2 – 4 h25 (Room Temp)85 – 95%Zero toxic solvents; ambient temperature; highest yield.
Biocatalytic 1,4-benzoxazinone + ChalconesNovozym 435 / MeCN-H₂O24 h40~85%Highly stereoselective; avoids toxic transition metals.
Pd-Carbonylation N-(o-Bromoaryl)amides + ParaformaldehydePd(OAc)₂ / Base / Solvent12 – 24 h100 - 12063 – 78%Enables complex late-stage functionalization; safe CO source.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale and a validation checkpoint to confirm reaction success prior to downstream processing.

Protocol A: Microwave-Assisted Cyclization of Bis(benzoxazinones)[2]

Objective: Rapid synthesis of 2,2′-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives.

  • Preparation: In a microwave-safe vessel, combine the anthranilic acid derivative (2.0 mmol) and the aromatic dicarboxylic acid dihalide (1.0 mmol) in 5 mL of DMF.

  • Activation: Add cyanuric chloride (1.0 mmol) to the mixture. Causality: Cyanuric chloride acts as an aggressive dehydrating agent, trapping the water generated during the ring closure to drive the equilibrium forward.

  • Irradiation: Subject the vessel to microwave irradiation (350 W) for 1.5 to 2.0 minutes.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with sodium bicarbonate solution, and recrystallize from ethanol.

  • Validation Checkpoint: Analyze the crude solid via FT-IR. The disappearance of the broad carboxylic acid O-H stretch and the emergence of a sharp lactone carbonyl stretch at 1760–1770 cm⁻¹ , alongside an imine (C=N) stretch at 1600 cm⁻¹ , confirms successful cyclization[2].

Protocol B: DES-Mediated Room Temperature Synthesis[3]

Objective: Green synthesis of 1,4-benzoxazin-3-ones without external catalysts.

  • DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio. Heat at 80°C until a clear, homogeneous liquid (Deep Eutectic Solvent) forms. Allow to cool to room temperature.

  • Reaction: Add 2-aminophenol (1.0 mmol) and ethyl 2-bromoalkanoate (1.0 mmol) to 2 mL of the prepared DES.

  • Stirring: Stir the mixture at room temperature. Causality: The DES network activates the carbonyl group via hydrogen bonding, allowing the nucleophilic cascade (N-alkylation followed by lactamization) to occur efficiently without thermal forcing.

  • Extraction: Upon completion, add water (5 mL) to dissolve the DES, and extract the organic product with ethyl acetate (3 × 5 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Validation Checkpoint: Run a ¹H NMR (CDCl₃) of the extract. The presence of a characteristic AB quartet between δ 4.5–5.2 ppm corresponding to the -NCH₂- protons validates the formation of the closed morpholine-dione ring.

Protocol C: Palladium-Catalyzed Carbonylation[4]

Objective: Synthesis of benzoxazinones from N-(o-bromoaryl)amides using a solid CO surrogate.

  • Assembly: In a Schlenk tube under an inert atmosphere, combine the N-(o-bromoaryl)amide (0.5 mmol), paraformaldehyde (1.5 mmol), Pd(OAc)₂ (5 mol%), and a suitable base (e.g., K₂CO₃, 1.0 mmol) in an organic solvent.

  • Heating: Seal the tube and heat to 110°C for 16 hours. Causality: Heating depolymerizes the paraformaldehyde, releasing CO gas at a controlled rate. This prevents the Pd catalyst from being overwhelmed and poisoned, allowing for steady oxidative addition into the C-Br bond and subsequent CO insertion.

  • Purification: Cool the reaction, filter through a pad of Celite to remove the metal catalyst, concentrate the filtrate, and purify via silica gel column chromatography.

  • Validation Checkpoint: Perform GC-MS on the crude mixture. The complete disappearance of the starting material's[M / M+2] bromine isotope pattern and the appearance of a unified molecular ion peak [M]⁺ corresponding to the carbonylated mass confirms successful insertion and debromination[3].

References

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc. Available at:[Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules (SciSpace). Available at:[Link]

  • Microwave Assisted Synthesis of 2,2′-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric Chloride/N,N-Dimethylformamide. Molecules (PMC). Available at:[Link]

  • Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides Using Paraformaldehyde as the Carbonyl Source. The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Definitive Safety and Operational Guide: Handling 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one As a Senior Application Scientist, I designed this guide to provide drug development professionals and laboratory researchers wi...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Safety and Operational Guide: Handling 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

As a Senior Application Scientist, I designed this guide to provide drug development professionals and laboratory researchers with a comprehensive, self-validating system for handling 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (CAS: 1044749-59-8) . This document bridges the gap between raw safety data and field-proven laboratory practices, ensuring both operator safety and experimental integrity.

Chemical Profiling & Mechanistic Causality

To handle a chemical safely, you must first understand its mechanism of action. 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one belongs to a class of heterocyclic compounds widely utilized as mechanism-based (covalent) inhibitors of serine proteases, such as human leukocyte elastase and rhomboid proteases1[1].

The compound operates via an electrophilic C-4 carbonyl group . In a biological assay, the active-site serine of a target protease attacks this carbonyl, resulting in ring-opening and the formation of a stable acyl-enzyme intermediate. However, this exact mechanism is what makes the compound an occupational hazard: it will indiscriminately acylate nucleophilic residues (serine, cysteine, lysine) in human corneal, dermal, and mucosal proteins, leading to its classification as a severe skin, eye, and respiratory irritant (H315, H319, H335)2[2].

Furthermore, the 4H-3,1-benzoxazin-4-one ring system is highly susceptible to hydrolysis in aqueous or protic environments3[3]. Exposure to ambient moisture will prematurely degrade the compound into an inactive N-acetyl-3-fluoroanthranilic acid derivative.

G A 8-fluoro-2-methyl-4H- 3,1-benzoxazin-4-one (Electrophilic Core) B Serine Protease (Biological Target) A->B Active Site Ser-OH Attack D Protic Solvents / H2O (Environmental Moisture) A->D Nucleophilic Attack C Acyl-Enzyme Complex (Covalent Inhibition) B->C C-4 Carbonyl Acylation E N-acetyl-3-fluoroanthranilic acid (Inactive Hydrolysate) D->E Ring-Opening Hydrolysis

Fig 1: Reaction pathways of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (inhibition vs. hydrolysis).

Mandatory Personal Protective Equipment (PPE) System

Because the compound is an electrophilic acylating agent, physical barriers must prevent any contact with biological moisture (sweat, tears, saliva).

PPE ComponentRecommended SpecificationScientific Rationale & Causality
Hand Protection Double-gloved Nitrile (≥0.11 mm)Nitrile provides excellent resistance to the solid compound and standard anhydrous reconstitution solvents (DMSO/DMF). Double-gloving ensures a sterile barrier is maintained if the outer glove is contaminated.
Eye Protection ANSI Z87.1 Snug-fitting GogglesStandard safety glasses are insufficient. Snug-fitting goggles prevent airborne particulates from dissolving in the tear film, which would cause immediate corneal protein acylation.
Respiratory N95 / FFP2 Particulate RespiratorMitigates inhalation of fine powders during weighing. Inhalation leads to rapid hydrolysis in the mucosal lining of the lungs, causing severe respiratory tract irritation (H335).
Body Protection Tyvek Lab Coat & Sleeve CoversPrevents dermal exposure. Tyvek is preferred over standard cotton, as cotton retains environmental moisture that can catalyze the degradation of spilled powder.

Operational Protocol: Handling & Solubilization

To maintain the structural integrity of the benzoxazinone ring, strict environmental controls must be enforced. The compound requires cold-chain transportation and refrigerated storage (2–8°C)4[4].

Step-by-Step Solubilization Workflow:

  • Thermal Equilibration: Remove the sealed vial from refrigerated storage and place it inside a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, triggering rapid ring-opening hydrolysis5[5].

  • Weighing: Weigh the required mass inside a ductless fume hood or powder containment enclosure to prevent aerosolization.

  • Reconstitution: Dissolve the compound in strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Never use methanol or ethanol, as protic solvents act as nucleophiles.

  • System Validation (TLC): Before using the stock solution in a critical biological assay, spot 1 µL on a silica TLC plate (Eluent: Hexanes:EtOAc 7:3).

    • Self-Validation: The intact benzoxazinone will migrate rapidly (high Rf). If a highly polar spot remains near the baseline, the compound has hydrolyzed into the inactive anthranilic acid derivative and the batch must be discarded.

  • Storage: Store single-use aliquots at -20°C under an inert argon blanket.

Disposal & Deactivation Plan

Do not dispose of active benzoxazinones directly into standard organic waste, as cross-reactivity with other waste chemicals can occur. The compound must be intentionally deactivated.

Step-by-Step Quenching Protocol:

  • Collection: In a fume hood, pool all unused 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one solutions (in DMSO/DMF) into a dedicated glass waste beaker.

  • Base-Catalyzed Hydrolysis: Slowly add an equal volume of 1M NaOH (aq) to the organic waste.

    • Causality: The hydroxide ion acts as a strong nucleophile, attacking the C-4 carbonyl and permanently opening the benzoxazinone ring. This mimics the biological degradation pathway, rendering the compound completely inactive.

  • Agitation: Stir the biphasic mixture magnetically for 60 minutes at room temperature.

  • System Validation (pH Check): Test the solution with pH paper.

    • Self-Validation: The solution must remain strongly basic (pH > 10). If the pH has dropped, add more 1M NaOH. A stable basic pH confirms that the nucleophilic deacylation reaction has run to completion.

  • Final Disposal: Transfer the deactivated, hydrolyzed mixture to a properly labeled hazardous waste container for standard institutional incineration.

References

  • BLD Pharm. "1044749-59-8 | 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one." BLDpharm.com.
  • FUJIFILM Wako Chemicals. "8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one." Fujifilm.com.
  • BLD Pharm. "525-76-8 | 2-Methyl-4H-benzo[d][1,3]oxazin-4-one." BLDpharm.com.
  • ResearchGate. "Tagged Benzoxazin‐4‐Ones as Novel Activity‐Based Probes for Serine Proteases." Researchgate.net.
  • Benchchem. "Stability Analysis of the 4H-3,1-benzoxazin-4-one." Benchchem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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